Author: BenchChem Technical Support Team. Date: March 2026
Topic: tert-Butyl 2-fluoro-5-iodobenzoate CAS 1382948-48-2 properties
Content Type: Technical Whitepaper
The Orthogonal Halogenated Scaffold for Precision Medicinal Chemistry
Executive Summary
tert-Butyl 2-fluoro-5-iodobenzoate (CAS 1382948-48-2) represents a high-value "hub" intermediate in modern drug discovery. Unlike simple alkyl benzoates, this scaffold offers a unique triad of functionalities—a sterically bulky tert-butyl ester, an ortho-fluorine atom, and a meta-iodine handle—that enables highly selective, divergent synthesis.
This guide analyzes the compound's utility as a regiospecific building block. Its primary value lies in its orthogonal protectivity : the tert-butyl ester remains stable under basic nucleophilic conditions (e.g., Suzuki or Sonogashira couplings targeting the iodine) but is cleanly removed under acidic conditions (e.g., TFA/DCM), preserving sensitive basic pharmacophores elsewhere in the molecule.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
CAS Number
1382948-48-2
IUPAC Name
tert-Butyl 2-fluoro-5-iodobenzoate
Molecular Formula
C₁₁H₁₂FIO₂
Molecular Weight
322.11 g/mol
Physical State
Solid or Viscous Liquid (Low Melting Point)
Solubility
Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability
Acid-labile; Stable to aqueous base at RT
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Synthetic Utility & Reactivity Mechanisms[2][7]
The strategic value of CAS 1382948-48-2 is defined by the differential reactivity of its three functional domains.
A. The tert-Butyl Ester (The Shield)
Unlike methyl or ethyl esters, the tert-butyl group provides significant steric shielding to the carbonyl carbon.
Base Resistance: It resists hydrolysis under mild basic conditions (e.g., K₂CO₃/MeOH), allowing saponification of other esters in the same molecule.
Acid Sensitivity: It cleaves via an E1-like mechanism using Trifluoroacetic Acid (TFA) or HCl in dioxane, generating the free carboxylic acid and isobutylene gas. This allows for "late-stage" acid generation without exposing the molecule to harsh nucleophiles.
B. The 5-Iodo Handle (The Sword)
The iodine atom at the 5-position is the most reactive site for transition-metal catalysis.
C–I Bond Weakness: The C–I bond (~65 kcal/mol) is weaker than C–Br or C–Cl, ensuring that oxidative addition by Palladium(0) occurs exclusively at this position.
Application: Ideal for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to install aryl, alkynyl, or amino groups before modifying the ester or the fluorine.
C. The 2-Fluoro Substituent (The Modulator)
Metabolic Stability: The fluorine atom blocks the metabolically vulnerable ortho-position.
Electronic Effect: It exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the benzoic acid (post-deprotection) and influencing the electronics of the iodine position for coupling reactions.
Visualization: Reactivity Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthesis pathway demonstrating the chemoselectivity of the iodine handle followed by acid-mediated ester cleavage.
Experimental Protocols
Protocol A: Preparation from 2-Fluoro-5-iodobenzoic Acid
Rationale: Direct esterification using acid chlorides is preferred over Fischer esterification due to the steric bulk of tert-butanol.
Reagents:
2-Fluoro-5-iodobenzoic acid (1.0 equiv)
Oxalyl chloride (1.2 equiv)
DMF (catalytic, 2-3 drops)
tert-Butanol (1.5 equiv)
Pyridine or Et₃N (2.0 equiv)
DCM (Anhydrous)
Step-by-Step:
Activation: Dissolve 2-fluoro-5-iodobenzoic acid in anhydrous DCM under Argon. Cool to 0°C.[1]
Add catalytic DMF, followed by dropwise addition of oxalyl chloride. (Caution: Gas evolution).
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases (Formation of Acid Chloride).
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the residue in fresh anhydrous DCM.
Esterification: Cool to 0°C. Add tert-butanol followed by slow addition of Pyridine.
Stir at RT for 12 hours.
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
chemical structure and molecular weight of tert-Butyl 2-fluoro-5-iodobenzoate
An In-depth Technical Guide to tert-Butyl 2-fluoro-5-iodobenzoate: Synthesis, Characterization, and Applications in Drug Discovery Introduction: A Trifunctional Scaffold for Modern Medicinal Chemistry In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to tert-Butyl 2-fluoro-5-iodobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: A Trifunctional Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the efficiency of synthetic routes and the strategic design of molecular building blocks are paramount. tert-Butyl 2-fluoro-5-iodobenzoate is a quintessential example of such a strategic intermediate. Its structure is not a random assortment of functionalities but a carefully orchestrated arrangement designed for versatility and reactivity. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, robust methods for its synthesis and characterization, and the strategic rationale for its application in the synthesis of complex pharmaceutical agents. The core value of this molecule lies in the orthogonal reactivity of its three key features: the stable yet readily cleavable tert-butyl ester protecting group, the metabolism-blocking and binding-enhancing fluorine atom, and the versatile iodine handle, which is primed for sophisticated cross-coupling reactions.
Part 1: Physicochemical Properties and Structural Elucidation
A complete understanding of a synthetic building block begins with its fundamental physicochemical properties and a reliable methodology for confirming its identity and purity.
Core Data Summary
All quantitative data for tert-Butyl 2-fluoro-5-iodobenzoate are summarized in the table below for rapid reference.
A Technical Guide to the Solubility of tert-Butyl 2-fluoro-5-iodobenzoate in Organic Solvents
Abstract Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development The solubility of a compound in various organic solvents is a critical physicochemical parameter that governs its utility i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of a compound in various organic solvents is a critical physicochemical parameter that governs its utility in a multitude of applications, from reaction kinetics to final product formulation. For a complex molecule like tert-butyl 2-fluoro-5-iodobenzoate, which incorporates a bulky nonpolar tert-butyl group, a polar ester, and halogen substituents, its solubility profile is non-trivial and can significantly impact:
Reaction Optimization: The choice of solvent can dictate reaction rates, equilibrium positions, and even the reaction pathway by influencing the solvation of reactants, intermediates, and transition states.
Purification and Crystallization: Efficient purification by crystallization or chromatography is fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of different dosage forms.
Given the absence of published quantitative data, this guide provides the theoretical framework and practical methodology to empower researchers to determine the solubility of tert-butyl 2-fluoro-5-iodobenzoate in their solvents of interest.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of tert-butyl 2-fluoro-5-iodobenzoate, we must first analyze its molecular structure and key physicochemical properties.
The predicted XlogP of 3.5 suggests that tert-butyl 2-fluoro-5-iodobenzoate is a lipophilic, or "fat-loving," compound with a preference for nonpolar environments. This is a direct consequence of the large, nonpolar tert-butyl group and the iodinated phenyl ring. However, the presence of the ester and fluorine moieties introduces some polarity.
Based on the principle of "like dissolves like," we can make the following qualitative predictions[3][4]:
High Solubility: Expected in nonpolar to moderately polar aprotic solvents that can effectively solvate the bulky, nonpolar regions of the molecule. Examples include:
Moderate Solubility: Expected in polar aprotic solvents where the polar ester group can interact with the solvent dipoles. Examples include:
Ketones: Acetone
Esters: Ethyl acetate
Amides: N,N-Dimethylformamide (DMF)
Sulfoxides: Dimethyl sulfoxide (DMSO)
Low Solubility: Expected in highly polar protic solvents and nonpolar aliphatic hydrocarbons.
Alcohols: Methanol, Ethanol (The polar -OH group is less compatible with the nonpolar bulk of the molecule)
Water: Very low solubility is expected due to the compound's high lipophilicity.
Alkanes: Hexane, Cyclohexane (May have some solubility due to van der Waals interactions, but likely limited by the polar ester group)
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard[3][5]. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Detailed Experimental Protocol
Objective: To determine the saturation solubility of tert-butyl 2-fluoro-5-iodobenzoate in a given organic solvent at a specific temperature.
Materials:
tert-Butyl 2-fluoro-5-iodobenzoate (solid)
Selected organic solvents (HPLC grade)
Scintillation vials or other suitable sealed containers
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid tert-butyl 2-fluoro-5-iodobenzoate to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
Add a known volume of the selected organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
Phase Separation:
Once equilibrium is established, remove the vials and allow the undissolved solid to settle.
To ensure complete separation, centrifuge the vials at a moderate speed.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles[3].
Quantification (HPLC Method Recommended):
Prepare a series of standard solutions of tert-butyl 2-fluoro-5-iodobenzoate of known concentrations in the same solvent.
Generate a calibration curve by measuring the peak area (HPLC) or absorbance (UV-Vis) of the standard solutions.
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
Analyze the diluted sample and determine its concentration from the calibration curve.
Calculate the original solubility, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the measured solubility of tert-butyl 2-fluoro-5-iodobenzoate:
Temperature: The solubility of solids in organic solvents generally increases with temperature[5]. Therefore, it is crucial to maintain a constant and accurately reported temperature during the experiment.
Solvent Polarity: As discussed, the "like dissolves like" principle is a primary determinant of solubility[3][4]. A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.
Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample of tert-butyl 2-fluoro-5-iodobenzoate.
Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true solubility[5].
Conclusion
While specific, publicly available quantitative solubility data for tert-butyl 2-fluoro-5-iodobenzoate is lacking, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility behavior. This guide has provided the theoretical basis for these predictions and, more importantly, a detailed, actionable protocol for the experimental determination of its solubility in various organic solvents using the gold-standard shake-flask method. By following this guide, researchers, scientists, and drug development professionals can generate the critical data needed to optimize their synthetic, purification, and formulation processes involving this important chemical entity.
References
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 2-fluoro-5-iodobenzoate. Retrieved from [Link]
AOBChem. (n.d.). tert-Butyl 2-fluoro-5-iodobenzoate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: tert-Butyl 2-fluoro-5-iodobenzoate Safety Data Sheet (SDS) and Handling Guide
Content Type: Technical Whitepaper / Operational Safety Guide
Audience: Researchers, Medicinal Chemists, and HSE Officers.
Abstract
This guide provides a comprehensive technical analysis of tert-Butyl 2-fluoro-5-iodobenzoate (CAS: 1382948-48-2) .[1] Unlike generic safety data sheets, this document integrates GHS hazard classifications with practical, field-proven handling protocols for medicinal chemistry applications. It addresses the compound's specific stability profile—notably its sensitivity to light and acidic environments—and outlines a self-validating workflow for its use in palladium-catalyzed cross-coupling reactions.
Chemical Profile & Identity
Critical Distinction: Do not confuse this compound with tert-Butyl peroxybenzoate. While the names are phonetically similar, the peroxybenzoate is a hazardous organic peroxide (H242). The compound discussed here is a halogenated ester used primarily as a stable building block.
Parameter
Specification
Chemical Name
tert-Butyl 2-fluoro-5-iodobenzoate
CAS Number
1382948-48-2
Molecular Formula
C₁₁H₁₂FIO₂
Molecular Weight
322.12 g/mol
Structure Description
A benzene ring substituted with a tert-butyl ester at C1, a fluorine atom at C2, and an iodine atom at C5.[1][2][3][4][5][6][7][8][9]
Physical State
Typically a pale yellow oil or low-melting solid (Lot dependent).
Solubility
Soluble in organic solvents (DCM, EtOAc, DMSO, DMF); insoluble in water.
Comprehensive Hazard Identification (GHS)
Based on structural analogs (aryl iodides/fluorides) and supplier data, this substance is classified as an Irritant .
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[10][11] Remove contact lenses, if present and easy to do.[7][10][11] Continue rinsing.[7][10][11][12]
P410: Protect from sunlight (Critical for Iodides).[10]
Safe Handling & Storage: A Self-Validating System
The Stability Triad
To ensure data integrity in research, the handling of this compound must address three degradation vectors: Photolysis, Hydrolysis, and Thermolysis.
Photolytic Instability (The Iodine Factor):
Risk:[9][10][11] The C–I bond is weaker than C–Br or C–Cl bonds (bond dissociation energy ~65 kcal/mol). Exposure to UV/visible light can induce homolytic cleavage, releasing free iodine radicals (
) and causing the sample to turn purple/brown.
Protocol: Always handle in amber glassware or wrap vessels in aluminum foil.
Acid Sensitivity (The tert-Butyl Factor):
Risk:[9][10][11] The tert-butyl ester is acid-labile. Exposure to ambient acidic fumes (e.g., HCl vapors in a hood) can catalyze the cleavage to the carboxylic acid and isobutylene gas.
Protocol: Store away from volatile acids. Ensure the storage container headspace is dry.[7][8][9]
Thermal Control:
Recommendation: Store at 2–8°C . While stable at room temperature for short periods, long-term storage requires refrigeration to minimize iodine liberation.
Operational Workflow Diagram
The following decision tree illustrates the required safety logic before initiating an experiment.
Figure 1: Operational safety decision tree for handling light-sensitive iodobenzoates.
Synthetic Utility & Experimental Protocols
This compound is a high-value scaffold in medicinal chemistry.[5] The iodine at C5 serves as a handle for cross-coupling (Suzuki, Sonogashira), while the fluorine at C2 provides metabolic stability.[3] The tert-butyl ester acts as a robust protecting group that prevents interference with the carboxylic acid during base-catalyzed couplings.
Protocol: Suzuki-Miyaura Cross-Coupling
Context: Coupling tert-butyl 2-fluoro-5-iodobenzoate with Phenylboronic acid.
Inerting: Charge a microwave vial or round-bottom flask with the iodobenzoate, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Reason: Pd(0) species are oxygen-sensitive.
Catalyst Addition: Add the Palladium catalyst quickly against a positive flow of inert gas.
Solvation: Add degassed solvent via syringe.
Thermal Activation: Heat to 80°C. Note: The C–I bond is highly reactive; oxidative addition occurs readily. Excessive heat (>100°C) may cause ester hydrolysis if the basicity is too high.
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[5]
Purification: Flash chromatography (Hexane/EtOAc). Expectation: The product will be less polar than the acid byproduct.
Reactivity & Deprotection Pathway
The following diagram details the chemical fate of the molecule during a standard drug discovery workflow.
Figure 2: Synthetic pathway from building block to active pharmaceutical ingredient (API) precursor.
Emergency Response
Scenario
Immediate Action
Eye Contact
Flush with water for 15 minutes, holding eyelids open.[7][12] Consult an ophthalmologist.
Skin Contact
Wash with soap and water.[7][9][12] Remove contaminated clothing.[7][8][10][11][12] If irritation persists (redness/itching), seek medical attention.[11]
Inhalation
Move to fresh air.[7][8][9][11][12] If breathing is difficult, give oxygen.
Spill/Leak
Do not use paper towels if the substance is neat and iodine has liberated (staining). Absorb with inert material (vermiculite/sand).[8] Clean surface with a dilute sodium thiosulfate solution to quench any free iodine.
Fire
Use CO₂, dry chemical, or foam.[9] Hazard: Combustion releases toxic Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases. Firefighters must wear SCBA.[9]
Disposal & Environmental Stewardship
Waste Classification: Hazardous Chemical Waste (Halogenated).
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Note: The scrubber is essential to neutralize the HF and HI gases generated during combustion. Do not dispose of down the drain.
United Initiators. (2025). Safety Data Sheet: tert-Butyl Perbenzoate. (Cited for exclusion/differentiation). Retrieved from [Link]
Indian Academy of Sciences. (2014). Synthesis of new alkenyl iodobenzoate derivatives via Kharasch-Sosnovsky reaction. (Context for iodobenzoate reactivity). Retrieved from [Link]
Strategic Scaffold Analysis: tert-Butyl 2-fluoro-5-iodobenzoate vs. 2-Fluoro-5-iodobenzoic Acid
Executive Summary In the architecture of small molecule drug discovery, 2-fluoro-5-iodobenzoic acid (Compound A) and its protected variant, ** tert-butyl 2-fluoro-5-iodobenzoate** (Compound B), represent a critical bifur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the architecture of small molecule drug discovery, 2-fluoro-5-iodobenzoic acid (Compound A) and its protected variant, ** tert-butyl 2-fluoro-5-iodobenzoate** (Compound B), represent a critical bifurcation point. While the acid serves as a raw commodity building block, the tert-butyl ester is a "tactical" intermediate.
This guide analyzes the physicochemical and reactive divergences between these two forms. It specifically addresses why the tert-butyl ester is often the superior substrate for nucleophilic aromatic substitution (
) and organometallic cross-coupling, primarily due to electronic activation and solubility profiles that the free acid cannot offer.
Part 1: Physicochemical & Structural Analysis
The choice between the free acid and the ester is rarely arbitrary; it is dictated by the requirements of the subsequent reaction step.
Comparative Data Table
Feature
2-Fluoro-5-iodobenzoic Acid
tert-Butyl 2-fluoro-5-iodobenzoate
Role
Primary Building Block
Strategic Intermediate
Formula
MW
266.01 g/mol
322.12 g/mol
CAS
124700-41-0
Not widely indexed (derivative)
LogP (Est.)
~2.5 (pH dependent)
~4.2 (Lipophilic)
Solubility
DMSO, MeOH, Basic Water
DCM, Hexanes, Toluene, THF
Electronic State
Deactivates in base ()
Permanently Electron Withdrawing ()
Chromatography
Streaks on Silica (requires acid)
Clean elution (Rf ~0.6 in 10% EtOAc/Hex)
Structural Insight: The tert-Butyl Advantage
The tert-butyl group is not merely a mask; it is a steric shield. Unlike methyl or ethyl esters, the tert-butyl group prevents nucleophilic attack at the carbonyl center during reactions intended for the aryl ring. Furthermore, it imparts significant lipophilicity, allowing the molecule to remain soluble in non-polar solvents (e.g., toluene) required for high-temperature palladium-catalyzed couplings.
Part 2: The Reactivity Switch (Mechanistic Causality)
This section details the "why" behind the protocol choices. The most critical distinction lies in how these two forms behave under Nucleophilic Aromatic Substitution (
) conditions.
The
Trap (Fluorine Displacement)
Objective: Replace the Fluorine at C2 with an amine or alkoxide.
Scenario A (Free Acid): To perform
, a base is required to deprotonate the nucleophile. This base inevitably deprotonates the benzoic acid first (). The resulting carboxylate anion () is electron-rich. Through induction, it pushes electron density into the ring, destabilizing the Meisenheimer complex required for . Result: Sluggish reaction, high temperatures, low yield.
Scenario B (tert-Butyl Ester): The ester cannot be deprotonated. The carbonyl group remains a potent Electron Withdrawing Group (EWG) via resonance (-M) and induction (-I). This pulls electron density out of the ring, specifically activating the ortho-fluorine. Result: Rapid reaction, milder conditions, high yield.[1][2]
Organometallic Compatibility
Objective: Suzuki or Sonogashira coupling at the Iodine (C5).
Free Acid: The acidic proton (
) quenches sensitive organometallic reagents (e.g., Grignards, organolithiums) immediately. In Pd-coupling, free acids can bind to the metal center or form insoluble salts with the carbonate bases used in the cycle.
Ester: The tert-butyl ester is compatible with a wide range of transition metal catalysts and does not poison the catalytic cycle.
Part 3: Visualization of Strategic Workflow
The following diagram illustrates the decision logic for selecting the acid versus the ester based on the desired transformation.
Caption: Decision matrix highlighting the tert-butyl ester as the gateway to
and organometallic transformations.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-fluoro-5-iodobenzoate
Avoid the acid chloride method (SOCl2) as it often leads to degradation or side reactions with t-BuOH. The
method is the modern standard for "Green" esterification.
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (10% EtOAc/Hexanes). The acid (baseline) should disappear, replaced by a high Rf spot (Ester).
Workup: Quench with saturated ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
solution. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate.[3]
Heat to 60–80°C. Note: The ester activates the fluorine; if this were the free acid, you would need >120°C.
Monitor for the disappearance of the starting material.
Critical Check: Ensure the tert-butyl group remains intact (avoid strong acid in workup).
Part 5: Deprotection Mechanics
When the synthesis is complete, the tert-butyl group must be removed to reveal the carboxylic acid for final elaboration.
Caption: Acid-catalyzed cleavage mechanism of the tert-butyl ester using Trifluoroacetic Acid (TFA).
Deprotection Protocol:
Dissolve substrate in DCM.
Add TFA (ratio 1:1 to DCM) or 4M HCl in Dioxane.
Stir at RT for 1-2 hours.
Concentrate in vacuo. Note: Do not use aqueous workup if the product is water-soluble; simply evaporate the volatile TFA/DCM.
References
BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Retrieved from
Sigma-Aldrich. (2024). 2-Fluoro-5-iodobenzoic acid Product Specification and MSDS. Retrieved from
Organic Chemistry Portal. (2024). Protection of Carboxylic Acids: tert-Butyl Esters. Retrieved from
National Institutes of Health (NIH). (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical properties. PubMed. Retrieved from
Beilstein Journals. (2020). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts. (Supporting Information on 2-fluoro-5-iodobenzoic acid synthesis). Retrieved from
melting point and boiling point of tert-Butyl 2-fluoro-5-iodobenzoate
This guide provides an in-depth technical analysis of the physicochemical properties of tert-Butyl 2-fluoro-5-iodobenzoate , focusing on its melting point (MP) and boiling point (BP). It synthesizes predicted data with e...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the physicochemical properties of tert-Butyl 2-fluoro-5-iodobenzoate , focusing on its melting point (MP) and boiling point (BP). It synthesizes predicted data with experimental benchmarks from structural analogs to provide actionable insights for isolation, purification, and handling.
CAS Number: 1382948-48-2
Formula: C₁₁H₁₂FIO₂
Molecular Weight: 322.12 g/mol
Executive Summary
tert-Butyl 2-fluoro-5-iodobenzoate is a specialized intermediate used primarily in medicinal chemistry for the synthesis of polysubstituted aromatic scaffolds. Its structure combines a reactive aryl iodide (amenable to Suzuki-Miyaura or Sonogashira couplings) with a masked carboxylate (tert-butyl ester) and an ortho-fluorine atom, which modulates metabolic stability and lipophilicity.
Understanding its thermal transitions is critical for process development, particularly because tert-butyl esters are thermally labile . This guide clarifies why an atmospheric boiling point is experimentally inaccessible and provides a bracketed range for its melting point based on structural thermodynamics.
Physicochemical Data Profile
Experimental data for this specific isomer is scarce in public literature. The values below represent a synthesis of predicted thermodynamic modeling and experimental benchmarks from the parent acid and closest structural analogs.
Table 1: Thermal Transition Data
Property
Value / Range
Confidence
Source / Method
Melting Point
45 – 65 °C
High (Predicted)
Structural interpolation (See Section 3)
Boiling Point
~310 °C (Theoretical)
Low (Decomposes)
ACD/Labs Algorithm
Decomposition Temp
>140 °C
High
Thermal elimination of isobutylene
Physical State
Low-Melting Solid
High
Comparative lattice energy analysis
Comparative Benchmarks (Experimental)
To validate the predicted range, we analyze the thermal shift caused by esterification:
Compound
Structure
Melting Point (Exp)
ΔMP (Effect)
2-Fluoro-5-iodobenzoic acid
Parent Acid
164 – 168 °C [1]
Baseline (Strong H-bonding)
tert-Butyl 4-iodobenzoate
Regioisomer
107 – 110 °C [2]
Esterification (-60°C shift)
tert-Butyl 2-fluoro-5-iodobenzoate
Target
~55 ± 10 °C
Ortho-F usually disrupts packing
Structural Analysis & Thermodynamic Logic
The melting and boiling points are governed by the interplay of three structural motifs. The following diagram illustrates the contribution of each moiety to the compound's lattice energy and volatility.
Figure 1: Structural contributions to physicochemical properties. The 5-Iodo group adds mass, while the t-Butyl and 2-Fluoro groups disrupt crystal packing, lowering the melting point.
The "Missing" Boiling Point
Researchers should not attempt to distill this compound at atmospheric pressure.
Mechanism: tert-Butyl esters undergo acid-catalyzed or thermal elimination (E1 mechanism) to release isobutylene and the parent carboxylic acid.
Threshold: This typically occurs between 140°C and 180°C.
Implication: Since the theoretical boiling point (~310°C) is far above the decomposition temperature, the compound will degrade before boiling. Vacuum distillation (e.g., <1 mmHg) is required for purification by volatilization.
Experimental Determination Protocols
Since specific batch data may vary, the following self-validating protocols ensure accurate characterization.
Protocol A: Capillary Melting Point (Standard)
Use this for purity assessment. A sharp range (<2°C) indicates high purity.
Preparation: Dry the sample in a desiccator for 24 hours to remove solvent traces (solvent depression can lower MP by 5-10°C).
Loading: Pack 2-3 mm of solid into a capillary tube.
The physical state (low-melting solid) dictates the purification strategy. The compound often isolates as an oil that slowly solidifies.
Figure 2: Isolation workflow. Note that the compound may persist as a supercooled oil due to the low melting point.
Handling Recommendations
Storage: Store at 2-8°C. Low-melting solids can fuse into a single block at warm room temperatures (>25°C).
Weighing: If the compound is an oil/paste, weigh by difference using a syringe or transfer pipette rather than a spatula to ensure stoichiometry in coupling reactions.
References
Sigma-Aldrich (Merck). 2-Fluoro-5-iodobenzoic acid Product Specification. Accessed Feb 2026.
ChemicalBook. tert-Butyl 4-iodobenzoate Properties and Melting Point. Accessed Feb 2026.
PubChem. Compound Summary: tert-Butyl 2-fluoro-5-iodobenzoate. National Library of Medicine.
ChemSpider. Predicted Properties for Halogenated Benzoates. Royal Society of Chemistry.
Foundational
suppliers and commercial availability of tert-Butyl 2-fluoro-5-iodobenzoate
Part 1: Chemical Profile & Strategic Utility Chemical Name: tert-Butyl 2-fluoro-5-iodobenzoate CAS Number: 1382948-48-2 Molecular Formula: C₁₁H₁₂FIO₂ Molecular Weight: 322.12 g/mol Strategic Significance in Drug Discover...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Chemical Profile & Strategic Utility
Chemical Name: tert-Butyl 2-fluoro-5-iodobenzoate
CAS Number: 1382948-48-2
Molecular Formula: C₁₁H₁₂FIO₂
Molecular Weight: 322.12 g/mol
Strategic Significance in Drug Discovery
tert-Butyl 2-fluoro-5-iodobenzoate serves as a high-value "linchpin" scaffold in medicinal chemistry. Its tri-functional nature allows for orthogonal functionalization, making it ideal for diversity-oriented synthesis (DOS):
The Iodine Handle (C-5): A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to install biaryl systems or heterocycles.
The Fluorine Substituent (C-2): Acts as an ortho-directing group for metallation and a metabolic blocker. It also enables SNAr reactions if the ring is sufficiently electron-deficient.
The tert-Butyl Ester: A robust carboxyl protecting group that withstands basic/nucleophilic conditions (e.g., organolithiums, hydrides) used at the iodine site, yet is cleanly removed under acidic conditions (TFA/DCM) to reveal the carboxylic acid for final elaboration.
Part 2: Commercial Availability Landscape
Direct Suppliers (The Ester)
Direct sourcing of the ester is possible but often subject to variable stock levels. It is frequently classified as a "Make-to-Order" item by major catalog houses.
Supplier
Catalog No.
Pack Sizes
Stock Status
Region
AOBChem
35890
1g, 5g, 25g
In Stock (Variable)
Global/USA
Combi-Blocks
Inquire
Custom
Lead Time: 2-3 wks
USA
Enamine
Inquire
Custom
Lead Time: 3-4 wks
Europe/Ukraine
Smolecule
S13998578*
Custom
Lead Time: 2-3 wks
Global
*Note: Smolecule listing may reference the methyl analog; verify specific CAS upon quote.
Precursor Availability (The Acid)
Strategic Recommendation: The corresponding acid, 2-Fluoro-5-iodobenzoic acid (CAS: 124700-41-0) , is a commodity chemical with high availability and lower cost. For reliable project planning, purchasing the acid and performing an in-house esterification is the recommended workflow.
Supplier
CAS (Acid)
Purity
Availability
Sigma-Aldrich
124700-41-0
97%
High (Global)
Thermo Scientific
124700-41-0
97%
High (Global)
Fluorochem
124700-41-0
98%
High (UK/EU)
Part 3: Procurement vs. Synthesis Decision Matrix
The following logic gate ensures project timelines are met by balancing cost against lead time.
Figure 1: Decision logic for sourcing tert-Butyl 2-fluoro-5-iodobenzoate.
Part 4: Synthetic Protocols (Self-Validating)
If direct supply is unavailable, the following protocols convert the widely available acid (CAS 124700-41-0) to the target ester.
Mechanism: DMAP-catalyzed attack of the carboxylate on Boc₂O, followed by decarboxylation. This method avoids gas handling (isobutylene) and strong mineral acids.
Reagents:
2-Fluoro-5-iodobenzoic acid (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
DMAP (0.1–0.3 equiv)
tert-Butanol (t-BuOH) (1.0 equiv, optional additive to suppress anhydride formation)
Solvent: THF or DCM (Anhydrous)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and cool under N₂. Add 2-Fluoro-5-iodobenzoic acid and anhydrous THF (0.2 M concentration).
Addition: Add Boc₂O (2.0 equiv) followed by DMAP (0.3 equiv) in one portion. Note: Gas evolution (CO₂) will occur.
Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (Hex/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high R_f spot (ester).
Workup: Dilute with Et₂O, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.
Purification: Dry over MgSO₄, concentrate. Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the pure ester as a white solid/oil.
Protocol B: Acid Chloride / Alkoxide (Scale-Up)
Mechanism: Activation of the acid to the acid chloride, followed by sterically demanding nucleophilic attack.
Reagents:
2-Fluoro-5-iodobenzoic acid (1.0 equiv)
Oxalyl chloride (1.2 equiv) + DMF (cat.)
Potassium tert-butoxide (KOtBu) (1.5 equiv) or t-BuOH/Pyridine
Solvent: DCM (Step 1), THF (Step 2)
Step-by-Step:
Activation: Dissolve acid in DCM. Add oxalyl chloride dropwise at 0°C, then 1 drop of DMF. Stir 2h at RT until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride.
Esterification: Redissolve the crude acid chloride in THF. Cool to 0°C.[1]
Addition: Add a solution of KOtBu in THF (or t-BuOH with Pyridine) slowly.
Workup: Quench with water, extract with EtOAc. Standard wash/dry/column routine.[2]
Technical Guide: Stability and Manipulation of the tert-Butyl Ester in 2-Fluoro-5-Iodobenzoate
Executive Summary This technical guide analyzes the physiochemical stability and synthetic utility of the tert-butyl protecting group within the scaffold of tert-butyl 2-fluoro-5-iodobenzoate . This molecule represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the physiochemical stability and synthetic utility of the tert-butyl protecting group within the scaffold of tert-butyl 2-fluoro-5-iodobenzoate . This molecule represents a "Janus-faced" intermediate in medicinal chemistry: the 5-iodo position serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the 2-fluoro position offers latent reactivity for nucleophilic aromatic substitution (
).
The tert-butyl ester is strategically chosen here not just for carboxylate masking, but for its steric bulk, which suppresses nucleophilic attack at the carbonyl carbon. However, researchers must navigate a critical stability window: while the ester resists basic hydrolysis, the ortho-fluoro substituent renders the ring susceptible to
under harsh basic conditions. This guide defines the operational boundaries to maintain chemoselectivity.
Part 1: Structural Analysis & Electronic Effects
To predict stability, we must deconstruct the electronic interplay between the three functional groups on the benzene ring.
The tert-Butyl Ester (Steric Fortress)
Unlike methyl or ethyl esters, the tert-butyl group creates a significant steric cone around the carbonyl carbon.
Mechanism of Stability: It prevents the approach of nucleophiles (like
) to the carbonyl (AAC2 mechanism), making it exceptionally stable to basic hydrolysis.
Mechanism of Lability: It is cleaved via an AAL1 mechanism (acid-catalyzed alkyl-oxygen cleavage). Protonation of the carbonyl oxygen leads to the ejection of a stable tert-butyl cation (E1 elimination), releasing isobutylene and the free acid.
The 2-Fluoro Substituent (Electronic Activator)
Inductive Effect (-I): The fluorine atom at the ortho position is strongly electron-withdrawing. This increases the electrophilicity of the carbonyl, theoretically making it more prone to hydrolysis. However, the steric bulk of the tert-butyl group overrides this electronic activation regarding carbonyl attack.
Ring Activation: Crucially, the ester (an electron-withdrawing group) para to the iodine and ortho to the fluorine activates the fluorine toward nucleophilic displacement (
).
The 5-Iodo Substituent (The Coupling Handle)
Reactivity: The C-I bond is the weakest bond in the system regarding oxidative addition to transition metals (Pd, Ni), allowing for selective functionalization without disturbing the C-F bond or the ester.
Part 2: Stability Profile & Chemoselectivity
The following matrix defines the stability of tert-butyl 2-fluoro-5-iodobenzoate under common reaction conditions.
Condition Type
Reagent Class
Stability
Mechanistic Insight
Acidic
TFA, HCl (anhydrous)
Unstable
Rapid cleavage to carboxylic acid via -butyl cation elimination.
Basic (Mild)
, ,
Stable
Steric bulk prevents hydrolysis. Compatible with Suzuki/Heck couplings.[1]
Basic (Strong)
, (aq)
Meta-Stable
Generally resists hydrolysis at RT; prolonged heat may force cleavage or .
Nucleophilic
Alkoxides (), Amines
Conditional
Risk: Strong nucleophiles may displace the 2-F () rather than attack the ester.
Reductive
Unstable
Risk of hydrodeiodination (loss of I) before ester cleavage.
Organometallic
,
Unstable
Iodine-Lithium exchange occurs faster than ester attack; ester eventually attacked.
Visualizing the Stability Spectrum
Figure 1: Stability spectrum indicating the safe operational windows (Green) vs. cleavage conditions (Red) and side-reaction risks (Yellow).[2][3]
Part 3: Experimental Workflows & Protocols
Workflow 1: Installation of the Protecting Group
Direct esterification of 2-fluoro-5-iodobenzoic acid using acid chlorides is risky due to potential side reactions. The preferred method uses Boc-Anhydride (
) , which is mild and avoids strongly acidic conditions that might degrade the product.
Protocol:
Esterification
Dissolution: Dissolve 2-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous tert-butanol (
-BuOH) or THF.
Activation: Add
(2.0 equiv) and DMAP (0.1 - 0.3 equiv).
Reaction: Stir at 40°C for 4–12 hours. Evolution of
Outcome: The iodine is replaced by the aryl group. The tert-butyl ester and 2-fluoro group remain intact.
Workflow 3: Controlled Deprotection
Removal of the tert-butyl group to reveal the carboxylic acid.
Protocol: Acidolytic Cleavage
Solvent: Dissolve substrate in DCM (0.1 M).
Reagent: Add Trifluoroacetic Acid (TFA) (10–20 equiv). Optional: Add triethylsilane (TES) as a cation scavenger if the molecule contains electron-rich aromatics.
Reaction: Stir at Room Temperature for 1–3 hours.
Workup: Concentrate in vacuo. Azeotrope with toluene/DCM to remove residual TFA.[5]
Mechanism: The reaction proceeds via the E1 mechanism, releasing isobutylene gas.
Visualizing the Synthetic Pathway
Figure 2: The standard synthetic workflow utilizing the tert-butyl ester as a robust protecting group during metal-catalyzed cross-coupling.
Part 4: Troubleshooting & Optimization
The "Ortho-Fluoro" Trap (
)
The most common failure mode with this scaffold is not ester hydrolysis, but the displacement of the fluorine atom.
Symptom: Loss of Fluorine signal in
NMR; appearance of ether/amine signals.
Cause: Using strong nucleophilic bases (e.g., NaOMe, NaOEt) or heating with amines in DMF/DMSO.
Solution: Use non-nucleophilic bases (
, K-Phosphate) and non-polar solvents (Toluene, Dioxane) when possible.
Incomplete Deprotection[5]
Symptom: Starting material remains after 3 hours in TFA.
Cause: The electron-withdrawing 2-fluoro group destabilizes the oxonium intermediate slightly, potentially slowing the E1 elimination compared to a simple benzoate.
Solution: Increase TFA concentration to 50% v/v in DCM or switch to 4N HCl in Dioxane (stronger acid source).
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on tert-butyl ester stability and cleavage conditions).
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chem. Rev.[6]1995 , 95, 2457–2483. Link (Foundational text for Suzuki coupling compatibility).
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[7] Process Res. Dev.2016 , 20, 140–177. Link (Discusses Boc2O mediated esterification protocols).
Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of the Aromatic Ring." Chem. Rev.[6]1951 , 49, 273–412. Link (Classical mechanism of SNAr activation by ortho-EWG groups).
BenchChem. "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives." Application Notes. Link (Specific protocols for 2-fluoro-5-iodo scaffolds).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Protocol for tert-Butyl 2-fluoro-5-iodobenzoate via DMAP-Catalyzed Decarboxylative Esterification
Introduction & Scientific Rationale
The synthesis of tert-butyl 2-fluoro-5-iodobenzoate[1] from its corresponding acid precursor, 2-fluoro-5-iodobenzoic acid, is a critical transformation in medicinal chemistry and drug development. The bifunctional nature of the aromatic ring—bearing an iodine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and a fluorine atom primed for nucleophilic aromatic substitution (SNAr)—makes it a highly versatile building block.
Converting the carboxylic acid to a tert-butyl ester serves a dual purpose:
Orthogonal Protection: The tert-butyl group is sterically bulky and highly stable to nucleophiles, Grignard reagents, and basic conditions used in subsequent cross-coupling steps. It can be selectively cleaved later using mild acidic conditions (e.g., Trifluoroacetic acid in DCM).
Lipophilicity Enhancement: Esterification significantly increases the lipophilicity of the intermediate, facilitating easier purification via normal-phase chromatography and improving solubility in organic solvents.
Traditional methods for tert-butyl esterification involve harsh acid catalysis with isobutylene gas, which requires specialized pressure equipment and can degrade sensitive substrates. To bypass this, we utilize a mild, field-proven decarboxylative esterification protocol employing Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP)[2][3].
Mechanistic Pathway & Causality
The success of this protocol relies on the nucleophilic activation of Boc₂O by DMAP. Understanding this causality is essential for troubleshooting and scaling the reaction:
Activation: DMAP attacks Boc₂O, displacing a tert-butoxide anion and releasing carbon dioxide (CO₂) to form a highly reactive tert-butoxycarbonylpyridinium intermediate.
Anhydride Formation: The tert-butoxide deprotonates the 2-fluoro-5-iodobenzoic acid. The resulting carboxylate attacks the pyridinium intermediate, forming a mixed carbonic-carboxylic anhydride.
Esterification: The mixed anhydride is subsequently attacked by tert-butanol (provided as a co-solvent and generated in situ), releasing a second equivalent of CO₂ and yielding the target tert-butyl ester[2].
Self-Validating System: The continuous evolution of CO₂ gas serves as a direct, visual kinetic indicator of the reaction's progress.
Logical flow of the DMAP-catalyzed decarboxylative esterification mechanism.
Optimization & Quantitative Data
To ensure a self-validating and robust protocol, we have summarized the optimization parameters. The inclusion of tert-butanol as a co-solvent is critical; without it, the mixed anhydride can disproportionate into the symmetrical anhydride of the starting material, reducing the overall yield[2].
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser with a mineral oil bubbler (to safely vent CO₂).
Step-by-Step Methodology
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-iodobenzoic acid (2.66 g, 10.0 mmol) and DMAP (0.24 g, 2.0 mmol).
Solvation: Suspend the solids in a mixture of anhydrous THF (20 mL) and tert-butanol (5 mL). Stir at room temperature until a homogeneous or near-homogeneous solution forms.
Activation (Critical Step): Warm the reaction mixture to 30 °C. Add Boc₂O (3.27 g, 15.0 mmol) dropwise over 10 minutes.
Self-Validation Checkpoint 1: Immediate effervescence (CO₂ evolution) should be observed upon addition. If no gas evolves, check the quality of the Boc₂O or ensure the system is free of excessive moisture.
Reaction: Attach the reflux condenser and bubbler. Heat the mixture to 40 °C and stir for 12 hours.
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar acid starting material (Rf ~0.1, streaking) will disappear, replaced by a distinct, non-polar UV-active spot for the tert-butyl ester (Rf ~0.7).
Quench and Concentration: Once TLC confirms complete consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure to remove THF and t-BuOH.
Workup (Purification by Design): Dissolve the resulting crude residue in EtOAc (50 mL).
Wash with 1M HCl (2 × 25 mL) to completely protonate and remove the DMAP catalyst into the aqueous layer.
Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to remove any unreacted 2-fluoro-5-iodobenzoic acid.
Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Isolation: The product is typically obtained as a pale yellow to colorless oil that may crystallize upon standing. If minor impurities persist, purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc).
Step-by-step experimental workflow for the synthesis and isolation of the target ester.
Analytical Characterization
To ensure the trustworthiness of the synthesized material, confirm identity via NMR and IR spectroscopy:
¹H NMR (CDCl₃, 400 MHz): Expected key signals include a large singlet at ~1.60 ppm integrating for 9H (the tert-butyl group), and three aromatic protons in the 6.80–8.20 ppm range displaying characteristic ortho-fluoro and meta-iodo coupling patterns.
IR (Neat): Disappearance of the broad O-H stretch (~3000-2500 cm⁻¹) and shift of the carbonyl stretch from ~1690 cm⁻¹ (acid) to ~1725 cm⁻¹ (ester).
Goossen, L. J., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate". ResearchGate. URL: [Link]
Ragnarsson, U., et al. "Dual protection of amino functions involving Boc". RSC Advances, 2013, 3, 18691-18697. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Strategies for the Palladium-Catalyzed Functionalization of tert-Butyl 2-fluoro-5-iodobenzoate
Executive Summary & Strategic Value
Subject: tert-Butyl 2-fluoro-5-iodobenzoate (CAS: 1382948-48-2)
Role: High-value electrophilic scaffold for Medicinal Chemistry.
Primary Utility: Synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs), kinase inhibitors, and biaryl pharmacophores.
This guide details the chemoselective functionalization of the C5-iodide position while preserving the ortho-fluoro and tert-butyl ester motifs. The 5-iodo position offers a "soft" electrophilic handle that undergoes rapid oxidative addition with Pd(0), significantly faster than the C-F bond or the sterically shielded ester. This orthogonality allows for the construction of complex biaryl or heteroaryl cores without protecting group manipulation.
Strategic Analysis: Chemoselectivity & Reactivity
Successful coupling requires navigating three competing electronic/steric features:
The C5-Iodide (Reactive Site): The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl. It reacts with Pd(0) at room temperature or mild heating.
The C2-Fluorine (Modulator):
Electronic: Inductive withdrawal (-I effect) lowers the LUMO energy of the ring, facilitating oxidative addition at the C5-I position.
Risk:[1][2][3] It activates the ring toward Nucleophilic Aromatic Substitution (
) at the C2 position if harsh nucleophiles (e.g., alkoxides) are used in high concentrations.
The tert-Butyl Ester (Shield):
Benefit: The bulky t-Bu group prevents nucleophilic attack at the carbonyl (saponification) under standard basic coupling conditions.
Risk:[1][2][3] It is acid-labile. Avoid strong Lewis acids or Brønsted acids during workup (e.g., use TFA only if deprotection is desired).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step where the chemoselectivity is determined.
Caption: Catalytic cycle emphasizing the rapid oxidative addition of the C-I bond, enabling mild conditions.
Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄. The bidentate dppf ligand has a large bite angle, stabilizing the Pd(II) intermediate and preventing de-iodination (a common side reaction with electron-deficient aryl iodides).
Charge: In a reaction vial equipped with a magnetic stir bar, add tert-butyl 2-fluoro-5-iodobenzoate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (
, 2.0 equiv).
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) quickly under positive inert gas pressure.
Solvent: Add degassed Dioxane/Water mixture via syringe.
Reaction: Heat to 60–80°C for 2–4 hours.
Note: Iodides react fast. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear rapidly.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Synthesis of aniline derivatives.
Rationale: Electron-deficient aryl iodides can sometimes suffer from reductive dehalogenation. Xantphos is the ligand of choice here; its wide bite angle facilitates the reductive elimination of the C-N bond, which is often the rate-limiting step in amination.
Reagents:
Substrate: 1.0 equiv
Amine (Primary or Secondary): 1.2 equiv
Catalyst:
(2 mol%)
Ligand: Xantphos (4 mol%)
Base:
(2.0 equiv) - Avoid NaOtBu to prevent transesterification.
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step:
Pre-complexation: In a glovebox or under Ar, mix
and Xantphos in the solvent and stir for 10 mins to generate the active catalyst (solution turns from purple to orange/yellow).
Addition: Add the iodide substrate, amine, and
.
Heating: Heat to 80–100°C overnight.
Filtration: Filter through a pad of Celite to remove inorganic salts and palladium black.
Purification: Silica gel chromatography.
Comparative Data & Troubleshooting
Parameter
Suzuki-Miyaura
Buchwald-Hartwig
Sonogashira
Primary Utility
Biaryl coupling
C-N bond formation
Alkyne insertion
Preferred Catalyst
Pd(dppf)Cl₂
Pd₂(dba)₃ / Xantphos
PdCl₂(PPh₃)₂ / CuI
Base Sensitivity
Low ( is mild)
Medium ( preferred)
High (TEA/DEA used)
Common Failure
Protodeboronation of partner
Catalyst poisoning by amine
Homocoupling of alkyne (Glaser)
TLC Monitoring
Product is usually more polar
Product is often fluorescent
Product is highly non-polar
Troubleshooting "The Black Box":
Issue: Starting material consumed, but no product (De-iodination).
Cause: Hydride source in solvent or overheating.
Fix: Switch to anhydrous solvents; lower temperature to 50°C; increase catalyst loading to speed up transmetallation.
Issue: Loss of tert-butyl group.
Cause: Acidic conditions or high thermal stress (>120°C).
Fix: Ensure base is adequate to neutralize any HX generated. Keep Temp <100°C.
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal coupling protocol based on the desired pharmacophore.
Safety & Handling
Chemical Hazards: tert-Butyl 2-fluoro-5-iodobenzoate is an organohalide. It is an irritant to eyes, respiratory system, and skin.
Specific Warning: Do not confuse with tert-butyl peroxybenzoate (a reactive peroxide). Check CAS numbers diligently.
Waste: Segregate halogenated organic waste. Palladium catalysts should be collected for heavy metal disposal/recovery.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
BenchChem. (2025).[2][6] Application Note: Palladium-Catalyzed Amination of 2-Iodobenzoate.[6] BenchChem Technical Library. Link
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Guide. Link
Application Notes and Protocols: A Guide to the Tert-butyl Protection of 2-Fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the tert-butyl protection of 2-fluoro-5-iodobenzoic acid, a key transformation in the synthesis of complex m...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the tert-butyl protection of 2-fluoro-5-iodobenzoic acid, a key transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, offering stability across a range of reaction conditions while allowing for selective deprotection under mild acidic conditions.
Introduction: The Strategic Importance of Tert-butyl Protection
In multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of molecular design. The carboxylic acid moiety is a versatile functional group, but its inherent reactivity can interfere with transformations at other sites within a molecule. The tert-butyl ester is an ideal protecting group due to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. This protection is readily reversed by treatment with mild acids, which selectively cleave the ester to regenerate the carboxylic acid, leaving other acid-sensitive groups intact.
The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has emerged as a highly efficient and convenient method for the formation of tert-butyl esters from carboxylic acids.[1] This method offers several advantages over traditional esterification procedures, including mild reaction conditions and the formation of volatile byproducts (carbon dioxide and tert-butanol), which simplifies product purification.[1]
Reaction Mechanism and Rationale
The tert-butyl protection of a carboxylic acid using Boc₂O and DMAP proceeds through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of DMAP on one of the carbonyl carbons of Boc₂O. This step is often rapid and can be accompanied by the evolution of gas. This forms a highly reactive N-acylpyridinium intermediate and a tert-butoxide anion. The carboxylic acid is then deprotonated by the tert-butoxide, and the resulting carboxylate attacks the activated N-acylpyridinium species. This regenerates the DMAP catalyst and forms a mixed anhydride. The mixed anhydride then undergoes nucleophilic attack by the tert-butoxide, leading to the formation of the desired tert-butyl ester and the release of carbon dioxide and another equivalent of tert-butoxide.
Caption: Mechanism of tert-butyl ester formation using Boc₂O and DMAP.
Experimental Protocol
This protocol details a reliable procedure for the tert-butyl protection of 2-fluoro-5-iodobenzoic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Fluoro-5-iodobenzoic acid
≥97%
Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)
Reagent grade
Major chemical suppliers
4-(Dimethylamino)pyridine (DMAP)
≥99%
Major chemical suppliers
Dichloromethane (CH₂Cl₂)
Anhydrous
Major chemical suppliers
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Reagent grade
Hexanes
Reagent grade
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Septum and nitrogen inlet
Syringes
Separatory funnel
Rotary evaporator
Apparatus for column chromatography
Procedure
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-iodobenzoic acid (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of carboxylic acid).
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 2-fluoro-5-iodobenzoate.
Caption: General workflow for the synthesis of tert-butyl 2-fluoro-5-iodobenzoate.
Data Interpretation and Characterization
The successful synthesis of tert-butyl 2-fluoro-5-iodobenzoate (C₁₁H₁₂FIO₂) can be confirmed by a combination of spectroscopic methods.[2][3]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.5-1.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with their coupling patterns influenced by the fluorine and iodine substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around δ 80-85 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the ester will resonate in the range of δ 160-165 ppm. The aromatic carbons will appear in the region of δ 90-165 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
IR (Infrared) Spectroscopy:
The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group, typically in the region of 1710-1730 cm⁻¹. The C-O single bond stretch of the ester will appear in the 1150-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹.
MS (Mass Spectrometry):
Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.[2]
Safety and Handling
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and should be handled in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
4-(Dimethylamino)pyridine (DMAP): DMAP is a toxic and corrosive solid. It can be absorbed through the skin and is harmful if swallowed or inhaled. Handle with extreme care in a fume hood, wearing appropriate PPE.
Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Application Note: Sonogashira Coupling of tert-Butyl 2-fluoro-5-iodobenzoate
This Application Note is designed for researchers and drug development professionals. It details the optimized protocol for the Sonogashira cross-coupling of tert-Butyl 2-fluoro-5-iodobenzoate , a critical intermediate i...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals. It details the optimized protocol for the Sonogashira cross-coupling of tert-Butyl 2-fluoro-5-iodobenzoate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., MDM2 inhibitors, kinase inhibitors).
Abstract & Strategic Significance
The tert-butyl 2-fluoro-5-iodobenzoate scaffold presents a unique combination of electronic activation and orthogonal protection. The iodine at the C5 position is highly reactive toward oxidative addition due to the electron-withdrawing nature of the fluoro group (para) and the ester (meta). However, the tert-butyl ester moiety requires specific conditions to prevent premature cleavage (acid-sensitivity) or hydrolysis (base-sensitivity), although it is generally more robust against nucleophilic attack than methyl esters.
This protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system.[1][2] This combination is chosen for its robustness, air stability of the pre-catalyst, and high efficiency with aryl iodides. The use of triethylamine (Et₃N) as both base and co-solvent ensures the neutralization of HI generated during the cycle without compromising the ester functionality.
Retrosynthetic & Mechanistic Logic
Substrate Analysis
Leaving Group (I): The C–I bond is weak and undergoes rapid oxidative addition to Pd(0), often occurring at room temperature.
Electronic Environment: The C2-fluorine atom inductively withdraws electron density, slightly deactivating the ring towards electrophilic attack but activating the C–I bond for oxidative addition.
Protecting Group (t-Bu): The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon but renders the molecule sensitive to strong Lewis acids or Brønsted acids (e.g., TFA, HCl).
Reaction Scheme
The reaction couples the aryl iodide with a terminal alkyne to form a C(sp2)–C(sp) bond.
Caption: General reaction scheme for the Pd/Cu-catalyzed coupling.
Copper(I) iodide. Must be off-white/tan (not green).
Triethylamine (Et₃N)
3.0 - 5.0
Base
Acts as proton scavenger.
THF (Anhydrous)
Solvent
Medium
0.1 - 0.2 M concentration. Degassed.
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.
Cool under a stream of dry Argon (or Nitrogen).
Critical: Ensure all glassware is free of acetone traces, which can poison the catalyst or react with the alkyne.
Step 2: Reagent Addition (The "Solids First" Method)
Charge the flask with tert-Butyl 2-fluoro-5-iodobenzoate (1.0 equiv).
Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
Note: If the alkyne is a solid, add it now. If liquid, wait for Step 4.
Cap the flask with a rubber septum and purge with Argon for 5-10 minutes.
Step 3: Solvent and Base Addition
Inject anhydrous THF (concentration ~0.15 M relative to substrate) via syringe.
Inject Et₃N (3.0 equiv) via syringe.
Stir the mixture at Room Temperature (RT) for 2 minutes to ensure partial dissolution. The solution typically turns yellow/orange.
Step 4: Alkyne Addition & Reaction
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
Why? Slow addition maintains a low concentration of free acetylide relative to the catalyst, reducing the risk of Glaser homocoupling (alkyne dimerization).
Stir at Room Temperature .
Monitoring: Check TLC or LC-MS after 1 hour.
Target: Disappearance of the aryl iodide peak.
Optimization: If conversion is <50% after 2 hours, heat the reaction to 45-50°C . Do not exceed 60°C to protect the tert-butyl ester.
Step 5: Workup
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Filter through a small pad of Celite® to remove precipitated ammonium salts and palladium black. Rinse the pad with EtOAc.
Wash the filtrate with:
Saturated NH₄Cl (aq) x 2 (Removes copper species).
Note: The product is usually less polar than the starting iodide due to the loss of the polarizable iodine and addition of the non-polar alkyne (unless the alkyne has polar groups).
Mechanistic Workflow & Decision Tree
The following diagram illustrates the logical flow of the experiment and critical decision points during the reaction monitoring.
Caption: Operational workflow for monitoring and optimizing the Sonogashira coupling.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Solution
Homocoupling (Glaser)
Presence of Oxygen
Ensure rigorous degassing of THF and Et₃N. Keep Argon positive pressure.
Low Conversion
Inactive Catalyst
Ensure Pd(PPh₃)₂Cl₂ is yellow (not black/brown) and CuI is white/tan (not green).
De-iodination (Ar-H)
Hydride Source
Ensure solvents are anhydrous.[4] Avoid excessive heating.
Ester Hydrolysis
Water in Base
Use fresh, anhydrous Et₃N. Avoid carbonate bases (K₂CO₃) if water is present.
Why Pd(PPh₃)₂Cl₂?
While Pd(PPh₃)₄ is a common Pd(0) source, it is air-sensitive and degrades rapidly. Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst that is stable in air.[2] Upon mixing with the amine and alkyne, it is reduced in situ to the active Pd(0) species.[1] This provides a more reproducible initiation step for batch processes.
The Role of Copper
Copper(I) iodide facilitates the reaction by forming a copper-acetylide intermediate.[1] This species undergoes transmetallation with the Aryl-Pd(II) complex much faster than the free alkyne would react, significantly accelerating the rate and allowing for milder (RT) conditions.
References
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
Liang, Y., et al. (2011). "Pd-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides". Journal of Organic Chemistry, 76(15), 6344–6349. (Reference for Cu-free variations if Cu contamination is a concern). Link
Sigma-Aldrich. "Product Specification: tert-Butyl 2-fluoro-5-iodobenzoate". (Verification of substrate stability data). Link
Application Notes and Protocols for the Heck Reaction of tert-Butyl 2-fluoro-5-iodobenzoate
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Modern Synthesis The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has seen extensive application in the synthesis of a diverse array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] The reaction's value lies in its ability to introduce vinyl groups into complex molecules with a high degree of control over regioselectivity and stereoselectivity, typically favoring the trans isomer.[4]
tert-Butyl 2-fluoro-5-iodobenzoate is a particularly interesting substrate for the Heck reaction. The presence of a fluorine atom and a bulky tert-butyl ester group on the aromatic ring introduces unique electronic and steric properties that can influence the reaction's outcome. The electron-withdrawing nature of both the fluorine and the ester can enhance the reactivity of the aryl iodide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for successfully employing tert-Butyl 2-fluoro-5-iodobenzoate in Heck coupling reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl iodide (in this case, tert-Butyl 2-fluoro-5-iodobenzoate). This forms a Pd(II) intermediate. The C-I bond is the most reactive among the common aryl halides (I > Br > Cl), making iodo-substrates like ours highly suitable for this reaction.[2]
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by migratory insertion of the aryl group into the C-C double bond. This step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon.[2]
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This is a syn-elimination process and is responsible for the formation of the new alkene product, typically with an E-configuration.
Reductive Elimination and Catalyst Regeneration: The resulting hydrido-palladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.
Key Experimental Parameters and Their Rationale
The success of a Heck reaction is highly dependent on the careful selection of several key parameters.
Parameter
Recommended Choice for tert-Butyl 2-fluoro-5-iodobenzoate
Rationale
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
These are common and effective Pd(0) precursors that are readily available.[2]
Ligand
PPh₃, P(o-tol)₃, or bulky phosphines
Phosphine ligands stabilize the Pd(0) species and modulate its reactivity. For sterically hindered substrates, bulkier ligands can be beneficial.[5]
Base
Et₃N, K₂CO₃, NaOAc
An organic or inorganic base is required to neutralize the hydrogen halide produced during the reductive elimination step. The choice of base can also influence the reaction rate and selectivity.
Solvent
DMF, NMP, Acetonitrile, Dioxane
A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.[1]
Temperature
80-140 °C
Higher temperatures are often required to drive the reaction to completion, especially with less reactive alkenes.[5]
Alkene Partner
Acrylates, Styrenes, and other electron-deficient or neutral alkenes
Electron-deficient alkenes are generally more reactive in the Heck reaction.[4]
Experimental Protocols
The following protocols are representative examples for the Heck coupling of tert-Butyl 2-fluoro-5-iodobenzoate with different types of alkenes.
Protocol 1: Coupling with an Electron-Deficient Alkene (e.g., n-Butyl Acrylate)
This protocol is adapted from general procedures for the Heck reaction of aryl iodides with acrylates.
Figure 2: General experimental workflow for a Heck reaction.
Materials:
tert-Butyl 2-fluoro-5-iodobenzoate (1.0 equiv)
n-Butyl acrylate (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
Triphenylphosphine (PPh₃) (0.04 equiv)
Triethylamine (Et₃N) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add tert-Butyl 2-fluoro-5-iodobenzoate, Pd(OAc)₂, and PPh₃.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add anhydrous DMF via syringe, followed by triethylamine and n-butyl acrylate.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-fluoro-5-(2-(butoxycarbonyl)vinyl)benzoate.
Protocol 2: Coupling with a Styrenic Alkene (e.g., Styrene)
This protocol is based on established methods for the Heck coupling of aryl iodides with styrenes.
Materials:
tert-Butyl 2-fluoro-5-iodobenzoate (1.0 equiv)
Styrene (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Anhydrous Acetonitrile
Procedure:
In a sealed tube, combine tert-Butyl 2-fluoro-5-iodobenzoate, Pd(OAc)₂, and K₂CO₃.
Add anhydrous acetonitrile and styrene to the tube.
Seal the tube and heat the reaction mixture to 120 °C in an oil bath with stirring.
Monitor the reaction by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the desired tert-butyl 2-fluoro-5-styrylbenzoate.
Troubleshooting and Field-Proven Insights
Low Yields: If the reaction stalls or gives low yields, consider increasing the reaction temperature or using a more robust ligand, such as tri(o-tolyl)phosphine, which can be more stable at higher temperatures.[5] The choice of base can also be critical; for less reactive systems, a stronger base like cesium carbonate might be beneficial.[6]
Formation of Byproducts: The formation of homocoupled products (Ar-Ar) can sometimes be observed. This can often be minimized by ensuring strictly anaerobic conditions and using the correct stoichiometry of reactants.
Ligandless Conditions: For highly reactive aryl iodides, it is sometimes possible to perform the Heck reaction without the addition of a phosphine ligand, particularly with certain palladium precursors like palladacycles. However, for consistent results, the use of a ligand is generally recommended.
Green Chemistry Approaches: For a more environmentally friendly approach, consider using water as a solvent with a phase-transfer catalyst or employing a recyclable catalyst system.
Conclusion
The Mizoroki-Heck reaction is a versatile and powerful tool for the vinylation of tert-Butyl 2-fluoro-5-iodobenzoate. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired cross-coupled products. The protocols provided in this guide offer a solid starting point for the development of robust and efficient synthetic routes towards a variety of functionalized benzoate derivatives, which are valuable intermediates in drug discovery and materials science.
References
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
PMC. (2021, March 23). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Retrieved from [Link]
ResearchGate. (n.d.). Heck coupling of iodobenzene and styrene after 5 h. Retrieved from [Link]
Asian Journal of Chemistry. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Retrieved from [Link]
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
ACS Publications. (2021, May 27). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Retrieved from [Link]
ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. Retrieved from [Link]
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Retrieved from [Link]
Scilit. (n.d.). Nickel complexes catalyzed Heck reaction of iodobenzene and methyl acrylate. Retrieved from [Link]
Chemistry and Chemical Engineering Journal. (n.d.). synthesis and technology of vinyl esters of aromatic carboxylic acids based on vinyl acetate. Retrieved from [Link]
National Institutes of Health. (2017, April 18). Palladium-Catalyzed Fluorosulfonylvinylation of Organic Iodides. Retrieved from [Link]
MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
PMC. (n.d.). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2010, May 3). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Retrieved from [Link]
MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
E3S Web of Conferences. (n.d.). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. Retrieved from [Link]
Google Patents. (n.d.). Catalytic transvinylation of vinyl esters.
RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on tert-Butyl 2-fluoro-5-iodobenzoate
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Executive Summary & Strategic Utility In the design of complex active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Strategic Utility
In the design of complex active pharmaceutical ingredients (APIs), the ability to sequentially and selectively functionalize an aromatic core is paramount. tert-Butyl 2-fluoro-5-iodobenzoate (CAS: 1382948-48-2) is a highly engineered bifunctional building block designed specifically for orthogonal reactivity.
This application note provides a comprehensive, self-validating guide to executing regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By exploiting the distinct electronic and steric properties of the molecule's substituents, chemists can reliably introduce amines, ethers, or thioethers at the C2 position while perfectly preserving the C5 iodine for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions).
Mechanistic Causality: The Orthogonal Reactivity Profile
To master this transformation, one must understand the causality behind the molecule's reactivity. The SNAr reaction on this substrate is governed by three intersecting chemical principles:
Electronic Activation (The EWG Effect): The ester group at C1 acts as a strong electron-withdrawing group (EWG) via both resonance and inductive effects. This activates the ortho (C2) and para (C4) positions toward nucleophilic attack. Because the fluorine is located at the ortho position, it is perfectly primed for displacement .
Kinetic Superiority of Fluorine vs. Iodine: In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent bond cleavage. Fluorine's extreme electronegativity strongly stabilizes this transition state via inductive withdrawal. Consequently, in SNAr, fluorine is a vastly superior leaving group compared to iodine (F ≫ Cl > Br > I) . Furthermore, the iodine is situated meta to the ester, a position that lacks resonance activation, rendering it inert to SNAr conditions.
Steric Shielding by the tert-Butyl Group: Why use a tert-butyl ester instead of a methyl ester? Strong nucleophiles (like alkoxides or primary amines) readily attack unhindered carbonyls, leading to unwanted transesterification or amidation. The massive steric bulk of the tert-butyl group physically blocks the nucleophile from accessing the carbonyl carbon, funneling all reactivity toward the SNAr pathway at the aromatic C2 carbon.
Mechanistic pathway of regioselective SNAr and orthogonal cross-coupling.
Quantitative Reaction Parameters
The following tables summarize the orthogonal reactivity profile and the optimized parameters for various nucleophile classes.
Table 1: Orthogonal Reactivity Profile of the Scaffold
Halogen
Position
Reactivity Type
Optimal Conditions
Primary Synthetic Role
Fluorine (F)
C2 (ortho)
SNAr
Polar aprotic solvent, 25–80°C
Primary site for heteroatom (N, O, S) introduction.
Iodine (I)
C5 (meta)
Cross-Coupling
Pd(0) catalyst, base, ligand
Preserved during SNAr; used for late-stage C–C bond formation.
Table 2: Optimized SNAr Conditions by Nucleophile Class
Nucleophile Type
Representative Reagent
Base
Solvent
Temp (°C)
Time (h)
Expected Yield
Secondary Amine
Morpholine
K₂CO₃
DMF
80
4–6
> 85%
Primary Amine
Benzylamine
DIPEA
DMSO
90
6–8
75–80%
Alkoxide
Sodium Methoxide
None
THF/MeOH
25–40
2–4
> 90%
Thiolate
Sodium Thiophenolate
None
DMF
25
1–2
> 95%
Validated Experimental Protocols
Step-by-step experimental workflow for SNAr on tert-butyl 2-fluoro-5-iodobenzoate.
Protocol A: Secondary Amination (Synthesis of tert-Butyl 2-morpholino-5-iodobenzoate)
This protocol utilizes a secondary amine, requiring mild heating and an inorganic base to scavenge the generated HF.
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-fluoro-5-iodobenzoate (1.00 g, 3.10 mmol, 1.0 equiv) and anhydrous K₂CO₃ (0.86 g, 6.20 mmol, 2.0 equiv).
Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (10 mL). Add morpholine (0.32 mL, 3.72 mmol, 1.2 equiv) dropwise via syringe.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere. Stir vigorously for 5 hours.
Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 323.0 [M+H]⁺) is consumed and replaced by the product peak (m/z 390.1 [M+H]⁺).
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to afford the pure product as a pale yellow solid.
Protocol B: Alkoxylation (Synthesis of tert-Butyl 2-methoxy-5-iodobenzoate)
Alkoxides are exceptionally strong nucleophiles. This reaction proceeds rapidly at room temperature without the need for additional base.
Setup: To a dry 50 mL flask under nitrogen, dissolve tert-butyl 2-fluoro-5-iodobenzoate (1.00 g, 3.10 mmol, 1.0 equiv) in anhydrous THF (8 mL).
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 0.78 mL, 3.41 mmol, 1.1 equiv) dropwise over 5 minutes.
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to neutralize any unreacted alkoxide. Extract with Dichloromethane (DCM) (3 × 15 mL).
Washing & Drying: Wash the combined organics with water (15 mL) and brine (15 mL). Dry over MgSO₄, filter, and concentrate in vacuo.
Purification: The crude product is typically >95% pure by NMR. If necessary, pass through a short silica plug using 10% EtOAc in Hexanes.
Analytical Self-Validation & Troubleshooting
To ensure the integrity of your SNAr workflow, rely on the following troubleshooting matrix:
Issue: Ester Cleavage (Saponification) Observed.
Causality: Introduction of water into the reaction with strong bases (like KOH/NaOH) can hydrolyze the tert-butyl ester.
Solution: Ensure all solvents (DMF, THF) are strictly anhydrous. Use non-nucleophilic bases (DIPEA) or mild inorganic bases (K₂CO₃) when utilizing amine nucleophiles.
Issue: Deiodination or Cross-Reactivity at C5.
Causality: Exposure to ambient light for extended periods or trace transition metal contaminants in the reaction flask can trigger radical or catalytic cleavage of the C-I bond.
Solution: Perform the reaction in clean, metal-free glassware. If left overnight, wrap the flask in aluminum foil to prevent photolytic degradation.
Issue: Incomplete Conversion with Primary Amines.
Causality: Primary amines are less nucleophilic than secondary amines and can suffer from product inhibition (the resulting secondary amine product is less reactive).
Solution: Increase the amine equivalents to 2.0 or elevate the temperature to 90°C in DMSO.
References
PubChem Compound Summary for CID 133059440, tert-Butyl 2-fluoro-5-iodobenzoate. National Center for Biotechnology Information. Available at:[Link]
Mu, L., et al. (2015). Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. PubMed Central (PMC). Available at:[Link]
Method
Application Note: Selective Deprotection of tert-Butyl Esters in Fluoro-Iodo Benzoates
This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenge of deprotecting tert-butyl esters on electron-def...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenge of deprotecting tert-butyl esters on electron-deficient aromatic scaffolds (fluoro-iodo benzoates) while preserving the halogen handles for downstream cross-coupling.
Executive Summary
Fluoro-iodo benzoates are high-value scaffolds in drug discovery, serving as critical intermediates for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The tert-butyl ester is frequently employed to mask the carboxylic acid due to its resistance to nucleophilic attack and basic conditions. However, the subsequent removal of the tert-butyl group must be performed without compromising the sensitive carbon-iodine (C–I) bond or affecting other esters (e.g., methyl, ethyl) present in the molecule.
This guide details three validated protocols for this transformation, ranging from standard acidic hydrolysis to mild, anhydrous silyl-mediated cleavage.
Key Chemical Challenges
C–I Bond Stability: Aryl iodides are susceptible to homolytic cleavage (deiodination) under harsh conditions or exposure to light, and can undergo acid-catalyzed exchange in the presence of certain Lewis acids.
Electronic Deactivation: The presence of electron-withdrawing groups (Fluorine, Iodine) reduces the basicity of the ester carbonyl, potentially slowing the initial protonation step in acid-catalyzed hydrolysis.
Selectivity: The protocol must cleave the tert-butyl ester (
mechanism) while leaving primary alkyl esters ( mechanism) and the halogenated core intact.
Mechanistic Insight
The deprotection of tert-butyl esters proceeds via an
(Acid-catalyzed, Alkyl-Oxygen cleavage, Unimolecular) mechanism, distinct from the standard hydrolysis of primary esters.
Protonation: The carbonyl oxygen is protonated by the acid catalyst. Note: EWGs (F, I) on the ring slightly disfavor this step by reducing electron density.
Rate-Determining Step (RDS): The C(sp³)–O bond cleaves to release the stable tert-butyl carbocation and the free carboxylic acid. Note: EWGs stabilize the leaving group (carboxylate), potentially accelerating this step.
Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene (gas), driving the equilibrium forward.
Critical Control Point: Because the reaction generates isobutylene gas, closed vessels can pressurize. Open venting or an inert gas line is required.
Validated Protocols
Method A: Standard TFA Hydrolysis (The "Workhorse")
Monitoring: TLC (visualize with UV/stain) or LC-MS.[1] Look for the disappearance of the t-Bu peak (+56 mass loss or shift in retention).
Workup (Critical for Iodine Stability):
Concentrate the mixture in vacuo at <40 °C. Do not heat excessively to prevent iodine scrambling.
Co-evaporate with toluene (
) or DCM () to remove residual TFA.
Note: Residual TFA can cause decomposition upon storage.
Purification: The product is often pure enough for the next step. If necessary, purify via silica gel chromatography (typically 0–10% MeOH in DCM).
Method B: TMSOTf Mediated Cleavage (The "Surgical" Method)
Best for: Acid-sensitive substrates, substrates containing other esters (Me, Et), or when anhydrous conditions are strictly required.
Mechanism: Silyl-Lewis acid promoted cleavage.
Dissolution: Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.1 M).
Addition: Dropwise add TMSOTf (1.2 – 1.5 equiv).
Reaction: Stir at 0 °C for 30 mins, then warm to RT if needed.
Mechanism:[1][2][3][4] Silylation of the carbonyl oxygen activates the C-O bond, facilitating t-butyl cleavage.
Quench: Quench with saturated aqueous
or water.
Extraction: Extract with DCM, dry over
, and concentrate.
Method C: Phosphoric Acid (The "Green" Alternative)
Best for: Large scale (process chemistry), avoiding halogenated solvents, highly acid-sensitive functional groups.
Protocol:
Reaction: Dissolve substrate in Toluene or utilize 85%
(aq) directly (5–10 equiv).
Heat: Stir at 40–60 °C.
Note: The mild acidity preserves the C–I bond better than hot HCl.
Workup: Dilute with water and extract with Ethyl Acetate.
Comparative Data & Selection Guide
Feature
Method A: TFA/DCM
Method B: TMSOTf
Method C: H3PO4
Reaction Type
Strong Brønsted Acid
Lewis Acid / Silyl
Weak Brønsted Acid
C–I Bond Stability
Good (Avoid heat/light)
Excellent
Excellent
Selectivity (vs Me/Et ester)
High
Very High
High
Reaction Speed
Fast (1-4 h)
Very Fast (<1 h)
Slow (4-12 h)
Cost
Low
High
Low
Scalability
High
Low/Medium
High
Recommended For
General Screening
Complex/Sensitive Molecules
Process Scale-up
Visual Workflows
Experimental Logic Flow
The following diagram illustrates the decision matrix and workflow for selecting and executing the deprotection.
Caption: Decision tree for selecting the appropriate deprotection method based on substrate sensitivity.
Reaction Mechanism (
)
Understanding the mechanism clarifies why electron-withdrawing groups (F, I) are tolerated.
Caption: The
mechanism showing the fragmentation of the ester into the acid and isobutylene.
Troubleshooting & Optimization
Issue: "Stuck" Reaction (Incomplete Conversion)
Cause: The electron-withdrawing F/I groups reduce the basicity of the carbonyl oxygen, making protonation harder.
Solution:
Increase TFA concentration (up to neat TFA).
Add a "cation scavenger" like 1-2 drops of water (accelerates hydrolysis by trapping the cation, preventing recombination, though recombination is rare for t-butyl) or triethylsilane.
Switch to Method B (TMSOTf is a stronger Lewis acid than the proton is a Brønsted acid in DCM).
Issue: Iodine Loss (Deiodination) or Discoloration
Cause: Formation of
due to light sensitivity or trace radical formation.
Solution:
Wrap the reaction flask in aluminum foil.
Add a radical inhibitor (rarely needed, but BHT can be used).
Ensure the workup temperature does not exceed 40 °C.
Wash the organic layer with dilute Sodium Thiosulfate (
) if the solution turns purple/brown (indicative of ).
References
Standard TFA Deprotection
Greene, T. W.; Wuts, P. G. M.[5] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5]
TMSOTf Method
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).[6] ResearchGate. Link
Aqueous Phosphoric Acid Method
Li, B.; Berliner, M.; Buzon, R.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." J. Org.[5] Chem.2006 , 71, 9045–9050.[2][5]
Selectivity in Presence of Halogens
Marcantoni, E.; et al. "Selective deprotection of tert-butyl esters..."[5] J. Org.[2][5][7][8] Chem.2001 , 66, 4430.[5]
Application Note: Leveraging tert-Butyl 2-fluoro-5-iodobenzoate for the Synthesis of Novel Radiolabeled Compounds
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, radiopharmacology, and molecular imaging. Introduction The development of novel radi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, radiopharmacology, and molecular imaging.
Introduction
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling noninvasive visualization of biological processes in vivo.[1] Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics, including a 109.8-minute half-life that allows for complex radiosynthesis and distribution, and low positron energy which results in high-resolution images.[2][3] A significant challenge in PET tracer development is the efficient and strategic incorporation of ¹⁸F into complex organic molecules. This requires robust and versatile chemical building blocks, often referred to as precursors.
tert-Butyl 2-fluoro-5-iodobenzoate has emerged as a highly valuable precursor in this context. Its unique trifunctional structure—an iodo group for cross-coupling, a stable tert-butyl ester protecting group, and a fluoro substituent—provides chemists with a powerful tool for constructing complex molecular scaffolds destined for radiolabeling. This guide details the strategic value of this compound and provides comprehensive protocols for its application in the synthesis of precursors for radiolabeled molecules.
Strategic Value and Chemical Properties
The utility of tert-butyl 2-fluoro-5-iodobenzoate stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled synthetic approach.
The Iodo Group: A Versatile Handle for C-C Bond Formation
The iodine atom on the aromatic ring is the primary site for synthetic elaboration. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[4] This allows for the precise and efficient formation of carbon-carbon bonds, enabling the connection of the benzoate core to other complex molecular fragments, which may contain the site for subsequent radiolabeling.
The tert-Butyl Ester: A Robust and Orthogonal Protecting Group
The carboxylic acid is masked as a tert-butyl ester, a protecting group renowned for its exceptional stability.[5] It is resistant to a wide range of reaction conditions, including the basic and nucleophilic environments often employed in cross-coupling reactions and other synthetic transformations.[5] This stability is crucial for preventing unwanted side reactions. Critically, the tert-butyl ester can be selectively and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid), typically as a final step after radiolabeling, to unmask the carboxylic acid.[6] This late-stage deprotection allows the final compound to have a polar carboxylic acid group, or it can be converted into other functionalities like amides.[7][8]
The 2-Fluoro Substituent: An Electronic Modulator
The fluorine atom at the 2-position exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the adjacent iodo group in cross-coupling reactions. This electronic modulation can affect catalyst oxidative addition rates and overall reaction kinetics, providing an additional layer of control in synthetic design.
Workflow: Strategic Application in Radiotracer Precursor Synthesis
The primary application of tert-butyl 2-fluoro-5-iodobenzoate is in the multi-step synthesis of a non-radioactive precursor molecule, which is then subjected to a final-step radiolabeling reaction. The general workflow involves building the molecular scaffold via cross-coupling at the iodo position, followed by radiolabeling at a different, pre-installed site on the coupled partner, and concluding with the deprotection of the tert-butyl ester.
Caption: General workflow for utilizing tert-butyl 2-fluoro-5-iodobenzoate.
Protocols for Precursor Synthesis via Cross-Coupling
The following protocols describe the use of tert-butyl 2-fluoro-5-iodobenzoate in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between an organohalide and an organoboron compound.[9][10] It is favored for its mild reaction conditions and the low toxicity of its boron-containing byproducts.
Objective: To couple tert-butyl 2-fluoro-5-iodobenzoate with a functionalized aryl or vinyl boronic acid/ester.
Methodology:
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine tert-butyl 2-fluoro-5-iodobenzoate (1.0 eq.), the desired boronic acid or pinacol ester (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. The volume should be sufficient to create a ~0.1 M solution with respect to the starting iodide.
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
Work-up and Purification:
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Causality and Experimental Choices:
Catalyst: Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of substrates, offering a good balance of activity and stability. Other catalysts like Pd(PPh₃)₄ can also be effective.[11]
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are commonly used, with Cesium Carbonate often providing higher yields for more challenging couplings.
Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base.
Parameter
Typical Condition
Expected Outcome
Substrates
Aryl/heteroaryl boronic acids
Biaryl compounds
Catalyst Load
2-5 mol%
High conversion
Temperature
80-100 °C
Reaction completion in 4-24h
Yield
60-95%
Dependent on coupling partner
Protocol 2: Stille Cross-Coupling
The Stille reaction couples an organohalide with an organostannane (tin) compound.[12] It is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to the presence of water.
Objective: To couple tert-butyl 2-fluoro-5-iodobenzoate with a functionalized organostannane.
Methodology:
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add tert-butyl 2-fluoro-5-iodobenzoate (1.0 eq.), the organostannane reagent (e.g., tributylstannyl derivative) (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
Solvent Addition: Add a degassed anhydrous aprotic polar solvent such as DMF or Dioxane.
Reaction Execution: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Stille couplings are often complete within 2-12 hours.
Work-up and Purification:
Cool the reaction to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.
Wash the solution with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides. Filter through a pad of Celite.
Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Causality and Experimental Choices:
Catalyst: Pd(PPh₃)₄ is the classic catalyst for Stille couplings and remains highly effective.[13] For more complex systems, other catalysts may be screened.
Solvent: Anhydrous DMF or Toluene are common choices as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Tin Byproduct Removal: The use of aqueous KF is a standard and effective method for removing the toxic and often difficult-to-separate organotin byproducts.[14]
Caption: Experimental workflow for the Stille cross-coupling protocol.
Protocol 3: Post-Radiolabeling Deprotection
After the complex precursor has been successfully synthesized and radiolabeled (on the moiety introduced via cross-coupling), the final step is often the removal of the tert-butyl ester to reveal the free carboxylic acid.
Objective: To selectively cleave the tert-butyl ester without affecting the rest of the molecule or the radiolabel.
Methodology:
Reaction Setup: Dissolve the purified, radiolabeled intermediate in a minimal amount of a suitable solvent such as dichloromethane (DCM).
Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM:TFA.
Reaction Execution: Stir the reaction mixture at room temperature. The deprotection is usually very rapid, often completing within 15-60 minutes. Monitor by radio-TLC or radio-HPLC to confirm the conversion of the starting material to a more polar product.
Work-up and Purification:
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
The residue, which is the final radiolabeled compound, is typically re-dissolved in a formulation buffer (e.g., saline with ethanol) and purified via preparative radio-HPLC to ensure high radiochemical purity.
Self-Validating System: The success of this protocol is validated by radio-HPLC analysis. A complete shift in retention time from the lipophilic tert-butyl ester precursor to the more polar carboxylic acid product confirms the reaction's completion. Co-injection with an authentic, non-radioactive standard of the final compound provides definitive proof of identity.
Parameter
Condition
Rationale
Reagent
Trifluoroacetic Acid (TFA)
Strong acid that efficiently cleaves the ester via an Sₙ1-type mechanism, generating a stable tert-butyl cation and isobutylene gas.
Solvent
Dichloromethane (DCM)
Inert solvent that dissolves the substrate and is easily removed.
Temperature
Room Temperature
The reaction is typically fast and efficient at ambient temperature, avoiding thermal degradation of the radiotracer.
tert-Butyl 2-fluoro-5-iodobenzoate is a strategically designed and commercially available building block that offers a reliable and versatile entry point for the synthesis of complex precursors for radiopharmaceuticals. Its orthogonal functionalities enable robust scaffold construction via modern cross-coupling chemistry while protecting a key carboxylic acid group for late-stage deprotection. The protocols outlined in this guide provide a solid foundation for researchers to employ this valuable reagent in the development of novel PET tracers for a wide range of biological targets.
References
Doss, M., and Zhang, J. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]
Angelini, G. A., Speranza, M. S., Wolf, A. P., & Shiue, C. Y. (n.d.). Nucleophilic aromatic substitution of activated cationic groups by 18F-labeled fluoride. A useful route to no-carrier-added (NCA) 18F-labeled aryl fluorides. Scilit. [Link]
Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]
Chen, L., et al. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. PubMed. [Link]
Chen, L., et al. (2009). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Methods in Molecular Biology. [Link]
Ametamey, S. M., et al. (2007). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Request PDF. [Link]
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 8(12), 1133-1139. [Link]
Doss, M., and Zhang, J. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]
Doss, M., and Zhang, J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
Zlatopolskiy, B. D., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. MDPI. [Link]
Liang, S. H., et al. (2019). Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB. Nature Protocols, 14(5), 1530-1545. [Link]
Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols. [Link]
Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. PMC. [Link]
Lodi, F. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
Lee, E., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Harvard DASH. [Link]
Zlatopolskiy, B. D., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. PMC. [Link]
Pretze, M., & Wuest, F. (2011). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. MDPI. [Link]
Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
Lerchen, C., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. PMC. [Link]
Ghaffari, M. F., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
Al-Amin, M., et al. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. PubMed. [Link]
Dračínský, M., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]
Pretze, M., & Wuest, F. (2011). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PMC. [Link]
James, M. L., & Gambhir, S. S. (2012). Novel Tracers and Radionuclides in PET Imaging. PMC. [Link]
Sandford, C., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]
Cardinale, J., et al. (2017). Radiolabeling Strategies of Nanobodies for Imaging Applications. PMC. [Link]
Sheng, J., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
ResearchGate. (n.d.). Stille coupling of methyl-2-iodobenzoate with... ResearchGate. [Link]
van der Wildt, B., et al. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. PMC. [Link]
Technical Support Center: Preventing Deiodination during Coupling of tert-Butyl 2-fluoro-5-iodobenzoate
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for a common yet chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for a common yet challenging side reaction: deiodination during palladium-catalyzed cross-coupling of tert-Butyl 2-fluoro-5-iodobenzoate. As a sterically hindered and electron-deficient substrate, this compound is prone to deiodination, leading to reduced yields and purification challenges. This resource will delve into the mechanistic underpinnings of this side reaction and offer field-proven solutions to mitigate it.
Understanding the Challenge: The "Why" Behind Deiodination
Deiodination, the premature loss of the iodine atom from the aryl iodide, is a competing reaction pathway that plagues many palladium-catalyzed cross-coupling reactions. This is particularly true for electron-deficient aryl iodides like tert-Butyl 2-fluoro-5-iodobenzoate. The electron-withdrawing nature of the fluorine and ester groups makes the ipso-carbon more susceptible to protonolysis or other reductive processes.
Several factors can contribute to deiodination, including the choice of catalyst, ligand, base, and solvent, as well as the presence of impurities. Understanding the interplay of these factors is crucial for developing a robust and high-yielding coupling protocol.
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: I'm observing a significant amount of the deiodinated byproduct, tert-Butyl 2-fluorobenzoate, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?
A1: This is a very common issue. The primary culprits in Suzuki-Miyaura couplings are often related to the choice of base and the specific palladium-ligand system.
Potential Causes & Solutions:
Inappropriate Base Selection: Strong, poorly soluble bases can lead to localized high concentrations that promote protonolysis of the aryl-palladium intermediate.
Solution: Switch to a milder, more soluble base. For instance, instead of K₃PO₄, consider using Cs₂CO₃ or K₂CO₃. If your substrate is base-sensitive, powdered KF can be an effective alternative.[1]
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired deiodination.
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step of the catalytic cycle, which is the product-forming step, thus outcompeting the deiodination pathway.[2][3] Excellent choices include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or other bulky phosphines like P(t-Bu)₃.[3][4]
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of deiodination more than the rate of cross-coupling.
Solution: Attempt the reaction at a lower temperature. While aryl iodides are generally reactive, a systematic screen of temperatures (e.g., room temperature, 50 °C, 80 °C) can help find the optimal balance.[3][5]
Q2: My Buchwald-Hartwig amination of tert-Butyl 2-fluoro-5-iodobenzoate is giving me low yields of the desired amine and a lot of the deiodinated starting material. What should I try?
A2: Deiodination in Buchwald-Hartwig aminations is often linked to the stability of the palladium-amide intermediate and the choice of base.
Potential Causes & Solutions:
Base-Induced Decomposition: Strong bases like NaOt-Bu, while common in these reactions, can be aggressive and promote side reactions.[6][7]
Solution: Consider using a weaker base such as Cs₂CO₃ or K₃PO₄.[8][9] The choice of base can be critical and often requires screening.
Ligand Effects: As with Suzuki couplings, the ligand is paramount. For Buchwald-Hartwig reactions, sterically hindered and electron-rich ligands are essential for promoting the C-N bond-forming reductive elimination.[10]
Solution: Utilize ligands specifically designed for challenging aminations. The Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos) are excellent starting points.[11][12] N-heterocyclic carbenes (NHCs) can also be effective.[6][10]
Inhibition by Iodide: It has been shown that the iodide byproduct (e.g., NaI) can have an inhibitory effect on the catalytic cycle in C-N cross-coupling reactions.[13]
Solution: Switching to a solvent system where the iodide salt is insoluble can mitigate this inhibition. For example, using t-BuOH can cause the iodide salt to precipitate, driving the reaction forward.[13]
Q3: In my Sonogashira coupling, besides the desired alkyne product, I'm isolating a significant amount of the deiodinated starting material. How can I improve the selectivity?
A3: Deiodination in Sonogashira couplings can be exacerbated by factors that hinder the catalytic cycle, such as catalyst decomposition or issues with the copper co-catalyst.
Potential Causes & Solutions:
Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst, which can lead to a stalled reaction and an increase in side products.[14]
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.[14] Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ can also be beneficial.[5]
Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the transmetalation step. If it is oxidized or impure, the catalytic cycle will be inefficient.
Solution: Use fresh, high-purity Cu(I) iodide.[5][14] In some cases, switching to a copper-free Sonogashira protocol can circumvent issues related to the copper co-catalyst and also prevent the common side reaction of alkyne homocoupling (Glaser coupling).[5][14][15]
Inappropriate Ligand: For electron-deficient aryl iodides, a suitable ligand is necessary to facilitate the oxidative addition and subsequent steps.
Solution: While PPh₃ is common, more electron-rich and bulky ligands like XPhos or dppf can be more effective for challenging substrates.[14]
At-a-Glance Troubleshooting Table
Issue
Potential Cause
Recommended Solution(s)
High Deiodination in Suzuki Coupling
Inappropriate base (too strong/insoluble)
Switch to a milder, more soluble base (e.g., Cs₂CO₃, K₂CO₃, KF).
Suboptimal ligand
Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).
Use a solvent in which the iodide salt is insoluble (e.g., t-BuOH).
Deiodination in Sonogashira Coupling
Palladium catalyst decomposition
Ensure strictly inert atmosphere and degassed reagents/solvents. Consider a more stable Pd(II) precatalyst.
Inactive copper co-catalyst
Use fresh, high-purity Cu(I) iodide.
Inefficient ligand
Try more electron-rich and bulky ligands (e.g., XPhos, dppf).
Consider a copper-free protocol.
Visualizing the Reaction Pathways
To better understand the competition between the desired coupling and the undesired deiodination, let's visualize the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
This diagram illustrates that after the crucial oxidative addition step, the Ar-Pd(II)-I intermediate is at a crossroads. The desired pathway involves transmetalation followed by reductive elimination to yield the coupled product. The undesired deiodination pathway intercepts this intermediate, leading to the formation of the Ar-H byproduct. The strategies discussed in this guide aim to accelerate the desired pathway, thereby minimizing the flux through the deiodination route.
General Experimental Protocol for Minimizing Deiodination
The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling of tert-Butyl 2-fluoro-5-iodobenzoate that incorporates best practices to minimize deiodination. This should be considered a starting point for optimization.
Materials:
tert-Butyl 2-fluoro-5-iodobenzoate
Boronic acid or ester coupling partner (1.2 - 1.5 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
Base (e.g., Cs₂CO₃, 2.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the ligand, and the base.
Reagent Addition: Add tert-Butyl 2-fluoro-5-iodobenzoate and the boronic acid or ester.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum/backfill with the inert gas to ensure all traces of oxygen are removed.
Reaction: Stir the mixture at the desired temperature (start with room temperature or 50 °C) and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for minimizing deiodination.
By carefully selecting reagents and reaction conditions, and by maintaining a scrupulously inert atmosphere, the undesired deiodination of tert-Butyl 2-fluoro-5-iodobenzoate can be significantly suppressed, leading to higher yields of the desired cross-coupled product.
References
BenchChem. (n.d.). A Comparative Guide to Catalysts for 2-Fluoro-5-iodobenzylamine Cross-Coupling Reactions.
BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Gooßen, L. J., Paetzold, J., Briel, O., Rivas-Nass, A., Karch, R., & Kayser, B. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. SYNLETT, 2005(02), 275–278.
Hesp, K. C., & Batey, R. A. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
Kollár, L., & Keglevich, G. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1081.
PharmaBlock. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
Reddy, L. M., et al. (2022, June 14). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Energy Advances.
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
Surry, D. S., & Buchwald, S. L. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC.
Zhang, J., et al. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification Methods for tert-Butyl 2-fluoro-5-iodobenzoate Post-Synthesis
Role: Senior Application Scientist, Technical Support Division
Technical Support Center: tert-Butyl 2-fluoro-5-iodobenzoate
Welcome to the Purification Troubleshooting Hub.
You are likely working with tert-butyl 2-fluoro-5-iodobenzoate (CAS: 1382948-48-2), a critical intermediate often used in Suzuki-Miyaura cross-couplings or as a precursor for radiolabeled tracers (via F-18 or I-123/124 exchange).
This guide addresses the specific physicochemical challenges of this molecule: the acid-lability of the tert-butyl ester and the photosensitivity of the carbon-iodine bond.
Part 1: Triage & Diagnostic (Troubleshooting Q&A)
Category A: Removing The Starting Material (2-Fluoro-5-iodobenzoic acid)
Q: I see a persistent spot on my TLC just below the product. Is this the unreacted acid, and why didn't my workup remove it?A: Yes, that is likely the parent acid. While 2-fluoro-5-iodobenzoic acid is acidic, its lipophilicity (due to the iodine and fluorine atoms) can make it stubborn to remove with a simple water wash.
The Fix: You must perform a basic wash , but choose your base carefully.
Do: Use Saturated Aqueous Sodium Bicarbonate (NaHCO₃). It is strong enough (pH ~8.5) to deprotonate the carboxylic acid (
~3-4) into its water-soluble carboxylate salt, but mild enough to leave the tert-butyl ester intact.
Don't: Use strong NaOH (1M+) or heat. tert-Butyl esters are sterically hindered but can still undergo hydrolysis under vigorous basic conditions.
Protocol Adjustment: Wash the organic layer (EtOAc or DCM) twice with sat. NaHCO₃. Back-extract the aqueous layer once with organic solvent to recover any trapped ester.
Q: My crude product is an oil, but it should be a solid. What impurities cause this?A: This "oiling out" is typically caused by two impurities:
Residual tert-Butanol (t-BuOH): If you used the Boc₂O/DMAP or acid chloride method, excess t-BuOH often remains. It acts as a solvent, preventing crystallization.
Solution: It is volatile. Rotovap at 40°C for 1 hour, then apply high vacuum (<1 mbar) for 2 hours.
DCU (Dicyclohexylurea): If you used DCC as a coupling reagent, DCU is notoriously difficult to remove completely by filtration.
Solution: Cool the oil in cold ether/hexane; DCU often precipitates. Alternatively, switch to a water-soluble carbodiimide like EDC·HCl for future batches.
Category B: Chromatography Issues (Silica Gel)
Q: I lost 30% of my mass after column chromatography. Did the product degrade?A: It is highly probable. tert-Butyl esters are acid-sensitive . Standard silica gel is slightly acidic (pH 6.0–6.5) and can catalyze the cleavage of the tert-butyl group back to the carboxylic acid and isobutylene gas, especially if the column runs slowly.
The Fix: Neutralize your stationary phase. Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Alternatively, add 0.5% Et₃N to your eluent system.
Alternative: Use Neutral Alumina instead of silica gel. It is far gentler on acid-labile esters.
Q: What is the best solvent system for this compound?A: The iodine and fluorine atoms make the molecule relatively non-polar.
Recommended Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
Rf Target: Aim for an Rf of ~0.3–0.4 in 90:10 Hex:EtOAc. If the Rf is higher, you risk co-eluting with non-polar byproducts (like decarboxylated impurities).
Category C: Stability & Storage
Q: The product turned pink/purple after sitting on the bench for a day. Is it ruined?A: The color indicates iodine liberation . The C-I bond is weak and photosensitive. Exposure to ambient light (UV) causes homolytic cleavage, releasing radical iodine (
), which dimerizes to (purple).
The Fix: Wash the colored product with dilute Sodium Thiosulfate (
) solution to reduce back to colorless iodide.
Prevention: Wrap all flasks in aluminum foil during synthesis and storage. Store at -20°C in the dark.
Part 2: Visualizing the Workflow
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude physical state and impurity profile.
Workflow 2: Impurity Fate Map
Caption: Tracking the removal of specific impurities through the workup and purification stages.
Part 3: Validated Experimental Protocols
Protocol 1: The "Buffered" Flash Column (Recommended)
Use this method if the crude purity is <90%.
Column Preparation:
Slurry silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine (Et₃N) .
Pour into the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.
Loading:
Dissolve the crude oil in a minimum amount of DCM or Toluene (avoid EtOAc for loading if possible).
Stain: KMnO₄ (oxidizes impurities) or Iodine chamber.
Protocol 2: Optimized Aqueous Workup
Perform this immediately post-synthesis.
Step
Reagent
Volume (Rel. to Rxn)
Purpose
1
Water
1.0x
Remove water-soluble salts (DMAP salts, LiCl).
2
0.5M Citric Acid
0.5x
Optional. Only use if DMAP/Amine was used. Perform quickly (<5 min) to avoid hydrolysis.
3
Sat. NaHCO₃
2 x 1.0x
CRITICAL. Converts unreacted 2-fluoro-5-iodobenzoic acid to salt.
4
Brine
1.0x
Removes residual water from organic layer.
5
Drying
MgSO₄ or Na₂SO₄
Dry for 15 mins. Filter.
Part 4: Physicochemical Data Reference
Property
Value
Note
Molecular Formula
C₁₁H₁₂FIO₂
Molecular Weight
322.12 g/mol
Heavy atom effect (Iodine)
Predicted LogP
~4.2
Highly lipophilic; sticks to C18 columns.
Boiling Point
>300°C (Predicted)
Do not distill at atm pressure (Decomposition).
Solubility
DCM, EtOAc, THF, Et₂O
Insoluble in water.
Sensitivity
Light, Acid
Store in amber vials.
References
Organic Chemistry Portal. (2024). tert-Butyl Esters: Protection and Deprotection. Retrieved from [Link]
Organic Syntheses. (1971). tert-Butyl p-Toluate and General Esterification Methods. Org. Synth. 1971, 51, 96. Retrieved from [Link]
Royal Society of Chemistry. (2025). Supporting Information: Synthesis of Sequence-Defined Peptoids via tert-butyl ester intermediates. Retrieved from [Link]
removing palladium impurities from tert-Butyl 2-fluoro-5-iodobenzoate products
Topic: Removing Palladium Impurities from tert-Butyl 2-fluoro-5-iodobenzoate Case ID: Pd-REM-TBFIB Status: Active Guide Executive Summary This guide addresses the removal of residual palladium (Pd) from tert-butyl 2-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Palladium Impurities from tert-Butyl 2-fluoro-5-iodobenzoate
Case ID: Pd-REM-TBFIB
Status: Active Guide
Executive Summary
This guide addresses the removal of residual palladium (Pd) from tert-butyl 2-fluoro-5-iodobenzoate.[1][2][3][4] This specific substrate presents a unique chemical challenge:
Acid Sensitivity: The tert-butyl ester is susceptible to cleavage under strong acidic conditions (e.g., HCl, TFA), converting your product to the corresponding benzoic acid.
Redox Sensitivity: The aryl iodide moiety limits the use of aggressive oxidative treatments (e.g., bleach, peroxide) often used to solubilize colloidal Pd.
Regulatory Target: Per ICH Q3D guidelines, Palladium is a Class 2B impurity.[5][6] For oral administration, the target is typically <10 ppm .
Module 1: Diagnosis & Initial Assessment
Q: How do I determine which Pd species is contaminating my product?A: Visual inspection combined with process history provides the first clue, but analytical quantification is mandatory.
Scenario A (Pd(II) Complexes): If your product is orange/red and clear, the Pd is likely ligated (e.g., bound to phosphines or amines from the reaction).
Scenario B (Pd(0) Colloids): If the product is dark brown/black or contains fine particulates, you likely have "palladium black" (colloidal Pd(0)). This is harder to remove and often requires filtration aids or specific scavengers.
Diagnostic Workflow:
Quantify: Run ICP-MS (Inductively Coupled Plasma Mass Spectrometry) on the crude material. Color is not a reliable indicator of <100 ppm levels.
Solubility Check: Ensure the product is fully soluble in the chosen workup solvent (DCM, EtOAc, or THF).
Module 2: Solid-Phase Scavenging (Recommended)
Q: What is the most effective method that preserves the tert-butyl ester?A: Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol or Stratospheres™ PL-Thiol) are the gold standard for this substrate. They operate effectively in neutral organic solvents, avoiding the acid hydrolysis risk associated with liquid washes.
Why this works: The sulfur atoms avidly bind both Pd(II) and Pd(0) species, while the silica backbone remains inert to the ester and iodide.
Protocol: Silica Scavenging Workflow
Loading: 0.5 – 1.0 g scavenger per 1 g of crude product (or 4-5 molar equivalents relative to residual Pd).
Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification is a concern, though rare with t-butyl).
Step
Action
Technical Note
1
Dissolve
Dissolve crude tert-butyl 2-fluoro-5-iodobenzoate in 10 volumes of EtOAc.
Q: Can I use an aqueous wash if I cannot afford silica scavengers?A: Yes, but you must use N-Acetylcysteine (NAC) or L-Cysteine with strict pH control. Standard acid washes (1M HCl) are forbidden due to the tert-butyl ester.
The Chemistry: Cysteine forms water-soluble complexes with Pd. However, natural cysteine solutions are acidic. You must buffer the solution to protect the tert-butyl ester.
Protocol: Buffered Cysteine Wash
Preparation: Dissolve L-Cysteine or NAC (10 wt% relative to product) in water.
Buffering (Critical): Adjust the aqueous solution pH to 6.0–7.0 using saturated NaHCO₃. Do not use strong bases like NaOH, as they may hydrolyze the ester or attack the aryl iodide.
Stir vigorously at 45°C for 1 hour . (Vigorous stirring is essential for phase transfer).
Separation: Separate layers. The Pd-Cysteine complex will migrate to the aqueous layer (often turning it yellow/orange).
Rinse: Wash the organic layer with water (2x) to remove residual thiol.
Module 4: Troubleshooting & Logic Flow
Q: I tried scavenging, but Pd levels are still >50 ppm. What now?A: This "plateau" effect usually indicates Colloidal Pd(0) that is not binding to the scavenger, or the Pd is trapped inside product crystal lattices.
Corrective Actions:
Activated Carbon Spiking: Add Activated Carbon (e.g., Darco KB-G, 10 wt%) alongside the silica scavenger. Carbon is excellent at adsorbing colloidal metals.
Solvent Switch: If the product was crystallized previously, redissolve in a different solvent (e.g., switch from EtOAc to THF) to break inclusion complexes.
Visual Decision Tree: Method Selection
Caption: Logic flow for selecting the appropriate Palladium removal strategy based on initial contamination levels.
Comparison of Methods
Feature
Thiol-Silica (SiliaMetS)
Activated Carbon
Cysteine Wash
Pd Removal Efficiency
High (>95%)
Moderate (variable)
High (for bulk Pd)
Yield Loss
Low (<2%)
Moderate (5-10%)
Low (<2%)
Acid Sensitivity Risk
None (Neutral pH)
None
Medium (Requires buffering)
Cost
High
Low
Very Low
Best For
Final polishing (<500 ppm)
Colloidal Pd removal
Bulk removal (>1000 ppm)
References
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation. (2022). Establishes the PDE limits for Palladium (Class 2B).
[Link]
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (Review of cysteine and silica methods).
[Link]
Organic Process Research & Development. "Palladium Removal from Reaction Mixtures using Cysteine-Functionalized Silica." ACS Publications.
[Link]
Technical Support Center: Solvent Selection for Recrystallization of tert-Butyl 2-fluoro-5-iodobenzoate
Welcome to our dedicated technical support guide for the recrystallization of tert-Butyl 2-fluoro-5-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for the recrystallization of tert-Butyl 2-fluoro-5-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our goal is to empower you with the scientific principles and experimental know-how to achieve high-purity crystalline material efficiently and reliably.
Understanding the Molecule: Key Considerations for Solvent Selection
Tert-Butyl 2-fluoro-5-iodobenzoate is a substituted aromatic ester. Its structure dictates its solubility characteristics. The benzene ring and iodo-substituent lend significant non-polar character, while the fluoro- group and the ester functionality introduce polarity. The bulky tert-butyl group also influences how the molecule packs into a crystal lattice. A successful recrystallization hinges on finding a solvent or solvent system that can effectively discriminate between the desired product and impurities based on these properties.
The fundamental principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool.[1] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for tert-Butyl 2-fluoro-5-iodobenzoate?
An ideal solvent for this compound should exhibit a steep solubility curve.[3][4] Specifically:
High Solubility at Elevated Temperatures: The solvent should completely dissolve your tert-Butyl 2-fluoro-5-iodobenzoate at or near the solvent's boiling point.[5][6]
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for maximum recovery of the crystalline product.[5][6]
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough for easy removal from the purified crystals during drying.[2][3]
Inertness: The solvent must not react with the tert-Butyl 2-fluoro-5-iodobenzoate.[3][6]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[5][6]
Q2: How do I start screening for a suitable single solvent?
A systematic approach is crucial. Based on the "like dissolves like" principle, the mixed polar and non-polar character of tert-Butyl 2-fluoro-5-iodobenzoate suggests that solvents of intermediate polarity might be a good starting point.[2][6]
Experimental Protocol: Single Solvent Screening
Place approximately 20-30 mg of your crude tert-Butyl 2-fluoro-5-iodobenzoate into a small test tube.
Add the test solvent dropwise (around 0.5 mL to start) at room temperature. Agitate the mixture. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[7]
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[7] Add the solvent in small portions until the solid just dissolves.[1]
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
Observe the quantity and quality of the crystals that form. A copious amount of fine, pure-looking crystals indicates a promising solvent.
A suggested list of solvents for initial screening is provided in the table below.
Solvent
Polarity
Boiling Point (°C)
Rationale & Comments
Heptane/Hexane
Non-polar
~98 / ~69
Likely to have low solubility at all temperatures, but could be a good anti-solvent in a solvent pair system.
Toluene
Non-polar
111
The aromatic nature may aid in dissolving the compound when hot.[8]
Ethyl Acetate
Intermediate
77
The ester functionality is similar to the target molecule, which can be a good indicator.[9]
Isopropanol
Polar
82
A common recrystallization solvent that may provide the necessary solubility differential.
Ethanol
Polar
78
Similar to isopropanol, a good general-purpose solvent to test.
Methanol
Polar
65
May be too polar, potentially leading to low solubility even when hot.
Acetone
Polar
56
A powerful solvent, but its low boiling point might not provide a large enough solubility window.[6]
Q3: What if I can't find a suitable single solvent?
It is common that no single solvent meets all the ideal criteria. In such cases, a mixed solvent system, or a solvent pair, is an excellent alternative.[5] This technique uses two miscible solvents: one in which the tert-Butyl 2-fluoro-5-iodobenzoate is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[10][11]
Experimental Protocol: Solvent Pair Screening
Dissolve the crude tert-Butyl 2-fluoro-5-iodobenzoate in a minimum amount of the hot "good" solvent.
To this hot solution, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Diagram: Solvent Selection Workflow
Caption: Workflow for selecting a recrystallization solvent system.
Troubleshooting Guide
Problem: No crystals form upon cooling.
Cause: Too much solvent was used, and the solution is not saturated.[12]
Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration of the solute.[3] Then, allow it to cool again.
Solution 2: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[4][12]
Problem: The compound "oils out" instead of forming crystals.
Cause: The solute is coming out of the solution at a temperature above its melting point, or the solution is too concentrated. This is more common with impure compounds or when using certain solvent pairs.[12]
Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Allow it to cool more slowly.[3][12]
Solution 2: Consider a different solvent system, perhaps one with a lower boiling point.[3]
Solution 3: Very slow cooling can favor crystal formation over oiling. Try insulating the flask to slow down the cooling process.[12]
Problem: The recrystallized product is still impure.
Cause 1: The cooling was too rapid, trapping impurities within the crystal lattice.
Solution 1: Repeat the recrystallization process, ensuring the solution cools as slowly as possible.[3] Do not disturb the flask during the initial cooling phase.
Cause 2: The chosen solvent did not effectively differentiate between the product and the impurities.
Solution 2: Re-evaluate your solvent choice. The impurities might have similar solubility profiles to your product in that specific solvent. Try a solvent with a different polarity.
Problem: Poor recovery of the product.
Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor even after cooling.[4]
Solution 1: In future runs, use the minimum amount of hot solvent necessary to dissolve the compound. You can attempt to recover more material from the mother liquor by evaporating some of the solvent and cooling again (a "second crop"), though this crop may be less pure.[13]
Cause 2: The product is significantly soluble in the cold solvent.
Solution 2: Ensure you are cooling the solution in an ice-water bath to minimize solubility as much as possible. Consider a different solvent where the cold solubility is lower.
Diagram: The Recrystallization Process
Caption: Step-by-step overview of the recrystallization workflow.
References
Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder website: [Link]
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
Gilbert, J. C., & Martin, S. F. (1982). Solvent selection for recrystallization: An undergraduate organic experiment.
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from MIT OpenCourseWare website: [Link]
Are there any general rules for choosing solvents for recrystallization?. (2012, April 25). Retrieved from Chemistry Stack Exchange website: [Link]
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
Recrystallization. (n.d.). Retrieved from California State University, Bakersfield website: [Link]
Recrystallization1. (n.d.). Retrieved from University of California, Irvine website: [Link]
Solvent Polarity Table. (n.d.). Retrieved from Scribd website: [Link]
Summary of Common Crystallization Solvents. (n.d.). Retrieved from University of California, Berkeley website: [Link]
How to choose a solvent for crystallization of an organic compound. (2018, November 13). Retrieved from Quora website: [Link]
Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]
Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Retrieved from Reddit website: [Link]
tert-Butyl 2-fluoro-5-iodobenzoate - AOBChem. (n.d.). Retrieved from AOBChem website: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Profile
Compound: tert-Butyl 2-fluoro-5-iodobenzoate
CAS: 1382948-48-2 (Reference)
Core Utility: Key intermediate in medicinal chemistry, specifically for constructing bi-aryl scaffolds via Suzuki-Miyaura coupling (at the C-I site) or nucleophilic aromatic substitution (SNAr) at the C-F site.
Why This Guide?
This guide provides a comparative NMR analysis for researchers synthesizing tert-butyl 2-fluoro-5-iodobenzoate. Unlike its methyl-ester analogs, the tert-butyl group offers superior resistance to nucleophilic attack at the carbonyl and enhanced solubility in non-polar organic solvents. Correct structural assignment is critical due to the potential for regioisomer formation during iodination or esterification.
The following data represents a comparative analysis based on substituent chemical shift (SCS) additivity rules, heavy-atom effects (Iodine), and standard fluorobenzene coupling constants.
13C NMR Analysis (100 MHz, CDCl₃)
The 13C spectrum is dominated by three distinct features:
C-F Coupling: Large doublets (
) and smaller long-range splittings.
Heavy Atom Effect (Iodine): Significant shielding (upfield shift) of the C-5 carbon, often appearing <90 ppm, which is counter-intuitive for an aryl carbon.
Aliphatic Signals: The distinct tert-butyl quaternary and methyl signals.
Diagnostic: Most deshielded Ar-C; large coupling constant.
C-4
142.5
d ()
Deshielded by ortho-Iodine effect.
C-6
134.0
d ()
Ortho to Ester; Meta to Iodine.
C-1 (Ipso)
122.0
d ()
Ipso to carbonyl; distinct doublet.
C-5 (Ar-I)
87.5
d ()
Critical: Upfield shift due to Iodine's relativistic heavy-atom effect.
C-tBu (Quat)
82.5
s
Quaternary carbon of the ester; intensity is low.
C-Me (tBu)
28.1
s
Intense signal; three equivalent methyl groups.
19F NMR Analysis (376 MHz, CDCl₃)
Shift Range:-108.0 to -112.0 ppm (relative to CFCl₃).
Pattern: Typically appears as a complex multiplet (ddd) due to coupling with H-3, H-4, and H-6 protons. If proton-decoupled (
), it appears as a singlet.
Comparison: The tert-butyl group exerts a steric influence but minimal electronic change on the Fluorine shift compared to the methyl ester (-109 ppm).
Structural Logic & Signaling Pathways
The following diagram illustrates the J-coupling logic used to assign the aromatic region, distinguishing the C-F (Coupling source) from the C-I (Shielding source).
Caption: Logical flow of substituent effects determining the unique 13C NMR chemical shifts.
Experimental Protocols
Synthesis Workflow (Comparative Method)
To obtain the tert-butyl ester, the standard Fisher esterification (Acid + Alcohol + H+) often fails due to the steric bulk of the tert-butyl group and the sensitivity of the C-I bond. The Acid Chloride or DCC Coupling method is recommended.
Protocol: Acid Chloride Route
Activation: Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C → RT for 2 hours until gas evolution ceases.
Concentration: Evaporate solvent/excess reagent under reduced pressure (keep temperature <40°C to prevent de-iodination).
Esterification: Redissolve the crude acid chloride in THF. Add tert-Potassium butoxide (t-BuOK) or tert-Butanol/Pyridine (1.5 eq) at 0°C.
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The tert-butyl ester moves faster (higher R_f) than the methyl ester or acid.
NMR Acquisition Parameters
To ensure publication-quality data (E-E-A-T standard):
Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility issues arise, though shifts will vary).
Relaxation Delay (D1): Set to 2-5 seconds for 13C. The Quaternary carbons (C-1, C-2, C-5, C-Ester) have long T1 relaxation times. Insufficient D1 will result in "missing" quaternary peaks.
Spectral Width: Ensure the window covers -10 to 200 ppm for 13C to capture the carbonyl and the shielded C-I signal.
Comparative Analysis: t-Butyl vs. Methyl Ester
Feature
tert-Butyl Ester
Methyl Ester
Impact on Research
Stability
High (Steric protection)
Moderate
t-Bu resists hydrolysis during basic workups.
1H NMR
Singlet ~1.55 ppm (9H)
Singlet ~3.90 ppm (3H)
t-Bu signal is distinct and rarely overlaps with aromatics.
Solubility
High in Hexanes/Toluene
Moderate
t-Bu preferred for non-polar chromatography.
Deprotection
Acidic (TFA/DCM)
Basic (LiOH/H2O)
Orthogonal strategy for multi-step synthesis.
References
Source: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
Relativistic Heavy Atom Effects (Iodine)
Source: Kaupp, M., et al. (2004). Relativistic Effects in Heavy-Element Chemistry and Physics. Wiley.
Context: Explains the ~30-40 ppm upfield shift of carbons attached to Iodine (Spin-Orbit Coupling).
URL:
Substituent Chemical Shifts (SCS) Data:
Source: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
Context: Tables for calculating additive shifts in polysubstituted benzenes.
Synthesis of tert-Butyl Esters (Protocol):
Source: Wright, S. W., et al. (1992). Tetrahedron Letters, 33(12), 1539-1542.
Context: "Convenient preparation of t-butyl esters by the reaction of acid chlorides with t-butanol."
comparing reactivity of tert-butyl vs methyl 2-fluoro-5-iodobenzoate
Executive Summary In the design of halogenated benzoate scaffolds for drug discovery, the choice of ester protecting group is rarely trivial. It dictates the sequence of permissible reactions, solubility profiles, and de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of halogenated benzoate scaffolds for drug discovery, the choice of ester protecting group is rarely trivial. It dictates the sequence of permissible reactions, solubility profiles, and deprotection strategies.
This guide compares Methyl 2-fluoro-5-iodobenzoate (the "Standard") against tert-Butyl 2-fluoro-5-iodobenzoate (the "Specialist"). While both serve as bifunctional electrophiles—offering a fluoride handle for SNAr and an iodide handle for cross-coupling—their utility diverges significantly under hydrolytic and nucleophilic stress.
Key Takeaway: Use the Methyl ester for early-stage, atom-economical screening where basic conditions are mild. Switch to the tert-Butyl ester when your synthetic route requires harsh basic conditions (e.g., organometallics, strong nucleophiles) or when an orthogonal acid-labile deprotection strategy is required.[1]
Chemical Profile & Physical Properties[2][3][4][5][6][7][8]
The structural difference lies solely in the ester alkyl group, yet this imparts distinct physical and chemical behaviors.
Feature
Methyl 2-fluoro-5-iodobenzoate
tert-Butyl 2-fluoro-5-iodobenzoate
CAS Number
1202897-48-0
1382948-48-2
Formula
C₈H₆FIO₂
C₁₁H₁₂FIO₂
MW
280.04 g/mol
322.12 g/mol
Physical State
Liquid / Low-melting solid
Solid / Viscous Oil
Boiling Point
~265 °C (Predicted)
N/A (Decomposes/Cleaves)
Lipophilicity (cLogP)
~2.5
~3.5
Atom Economy
High
Lower (Loss of C₄H₈ upon cleavage)
Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr)
Both compounds possess a fluorine atom at the 2-position, activated by the ortho-ester and para-iodine (mildly withdrawing).
Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the electron-withdrawing ester.
Steric Impact: The tert-butyl group is bulky. While the reaction site (C2) is adjacent to the ester (C1), the impact on SNAr rates is generally minor for small nucleophiles (amines, thiols). However, for bulky nucleophiles, the Methyl ester may offer faster kinetics due to reduced steric crowding around the transition state.
Side Reactions: Primary amines can attack the ester carbonyl (aminolysis). The tert-Butyl ester is significantly more resistant to this side reaction due to steric shielding of the carbonyl carbon.
B. Metal-Catalyzed Cross-Coupling (The Iodine Handle)
The iodine at C5 is the primary site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
Base Compatibility: Suzuki couplings often require aqueous base (e.g., K₂CO₃, NaOH).[1]
Methyl Ester: Susceptible to saponification (hydrolysis to the acid) if the reaction is prolonged or heated aggressively.
tert-Butyl Ester: Highly robust against basic hydrolysis. It survives conditions that would cleave a methyl ester, preserving the protecting group for later stages.
Organometallics: If generating a Grignard or Lithium species via Iodine-Metal exchange, the tert-Butyl ester prevents nucleophilic attack at the ester carbonyl, whereas a Methyl ester would rapidly form a ketone or tertiary alcohol.
C. Orthogonal Deprotection
This is the decisive factor for many synthetic routes.[1]
Methyl Ester: Cleaved by Base (LiOH/THF/H₂O) or nucleophilic displacement (LiI/Pyridine).
tert-Butyl Ester: Cleaved by Acid (TFA/DCM or HCl/Dioxane). Stable to Base.
Decision Logic & Pathway Visualization
The following diagram illustrates the strategic selection process based on intended downstream chemistry.
Figure 1: Strategic decision tree for selecting between Methyl and tert-Butyl esters based on synthetic requirements.
Experimental Protocols
These protocols are designed to be self-validating. Always monitor consumption of the limiting reagent via TLC or LCMS.
Protocol A: SNAr Displacement (Generic)
Applicable to both esters, but t-Butyl is preferred if the nucleophile is also a strong base.
Setup: Charge a reaction vial with Ester (1.0 equiv) and anhydrous DMSO (0.2 M concentration).
Reagent: Add Amine Nucleophile (1.2 equiv) and DIPEA (2.0 equiv).
Reaction: Stir at 60 °C.
Validation: Monitor by LCMS. The Fluorine displacement (M-F+Nu) should occur.
Note: If using the Methyl ester, avoid temperatures >80 °C with primary amines to prevent amide formation at the ester.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, dry over Na₂SO₄, and concentrate.
Setup: Dissolve Ester (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in Dioxane:Water (4:1).
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv).
Reaction: Degas with N₂ for 5 mins, then heat to 90 °C for 4 hours.
Observation:
tert-Butyl Ester: Product is exclusively the biaryl ester.
Methyl Ester: Significant formation of biaryl acid (hydrolysis byproduct) may occur. To prevent this with the methyl ester, use anhydrous conditions (Cs₂CO₃/Toluene).
Saponification to Acid. t-Butyl ester remains intact (mostly).
tert-Butyl Ester
TFA (20% v/v) in DCM
25 °C, 1 h
Acidolysis to Acid + Isobutylene. Methyl ester remains intact.
References
Ester Stability in Cross-Couplings
Littke, A. F., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society, 2000. Link (General reference for Suzuki conditions where ester stability is evaluated).
SNAr Mechanism & Activation
Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 1951. Link (Foundational text on electronic activation by esters).
Orthogonal Protection Strategies
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Comprehensive review of acid/base labile groups including t-Bu vs Me).
Disclaimer: These protocols are for research purposes. Always consult specific SDS and perform risk assessments before handling fluorinated or iodinated aromatics.
infrared (IR) spectroscopy peaks for tert-butyl ester and aryl iodide
Executive Summary In drug discovery and organic synthesis, the tert-butyl ester and aryl iodide functional groups are ubiquitous—the former as a robust protecting group, the latter as a critical electrophile in cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and organic synthesis, the tert-butyl ester and aryl iodide functional groups are ubiquitous—the former as a robust protecting group, the latter as a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy provides a rapid, cost-effective method for monitoring reaction progress (e.g., ester hydrolysis or halogen exchange). However, these two groups present opposing challenges:
Aryl Iodide: Poor IR "performance" due to low-frequency absorption (<600 cm⁻¹) and weak dipole changes, often requiring specialized optics or alternative methods like Raman spectroscopy.
This guide objectively compares the spectral signatures of these groups against their common alternatives and outlines a self-validating protocol for their detection.
Part 1: The Tert-Butyl Ester Signature
Performance Analysis vs. Alternatives
The tert-butyl ester is spectrally superior to methyl or ethyl esters for rapid identification due to a unique "fingerprint" arising from its bulky, branched alkyl chain.
1. The Carbonyl (C=O) and C-O Stretch
Like all esters, the tert-butyl ester follows the "Rule of Three" (one C=O stretch, two C-O stretches).
C=O Stretch: Typically appears at 1730–1750 cm⁻¹ for saturated aliphatic esters.[1][2] Conjugation (e.g., attachment to an aromatic ring) lowers this to 1715–1730 cm⁻¹ due to resonance delocalization reducing the bond order.
C-O Stretch: Strong bands in the 1100–1300 cm⁻¹ region.
2. The Diagnostic "Doublet" (The Key Differentiator)
The true performance advantage of the tert-butyl group in IR analysis is the skeletal vibration of the gem-dimethyl groups . While a methyl ester shows a single bending vibration, the tert-butyl group exhibits a characteristic split (doublet) due to in-phase and out-of-phase bending of the methyl hydrogens.
Symmetric deformation (bending) of the C-(CH₃)₃ group.
C-H Stretch
2950–2990
Medium
sp³ C-H stretching (alkane).
Technical Insight: The doublet at ~1390 cm⁻¹ and ~1365 cm⁻¹ is the most reliable way to distinguish a tert-butyl ester from a methyl ester (which shows a single band ~1360 cm⁻¹) or isopropyl group (which shows a doublet of equal intensity, whereas t-butyl often has one band stronger than the other).
Part 2: The Aryl Iodide Challenge
Performance Analysis vs. Alternatives (Br/Cl)
Unlike the tert-butyl group, the aryl iodide functionality performs poorly in standard IR workflows. This is due to the Hooke’s Law relationship in vibrational spectroscopy:
Where
is the reduced mass.[8] The high atomic mass of Iodine (126.9 amu) drives the stretching frequency into the Far-IR region, often below the cutoff of standard ATR crystals.
1. The "Invisible" C-I Stretch
Frequency: The C-I stretch occurs at 485–600 cm⁻¹ .
Detection Limit: Standard Zinc Selenide (ZnSe) ATR crystals cut off spectral data below ~600 cm⁻¹ . Diamond ATR can go lower (~525 cm⁻¹), but the signal is often weak.
Intensity: The C-I bond is less polar than C-F or C-Cl, resulting in a smaller change in dipole moment during vibration and consequently a weaker IR absorption.
2. Comparative Data: Halogen Series
Halogen
C-X Frequency (cm⁻¹)
IR Intensity
Raman Intensity
Detectability (Standard ATR)
Aryl-F
1100–1250
Very Strong
Weak
Excellent
Aryl-Cl
1000–1100
Strong
Medium
Good
Aryl-Br
1030–1075
Medium
Strong
Moderate
Aryl-I
485–600
Weak
Very Strong
Poor/Impossible
Critical Protocol Note: If your research requires confirming the integrity of the C-I bond (e.g., ensuring it hasn't undergone protodehalogenation), IR is not the recommended primary tool unless you use CsI optics. Raman spectroscopy is the superior alternative, as the highly polarizable Iodine atom generates a massive Raman scattering signal.
Part 3: Experimental Protocols
Protocol A: Validating the Tert-Butyl Ester (Standard ATR)
Objective: Confirm formation of t-butyl ester from carboxylic acid.
Background: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background air spectrum (32 scans).
Sample Prep: Place solid or neat oil directly on the crystal. Apply high pressure clamp.
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
Validation Logic:
Check 1: Disappearance of broad O-H stretch (2500–3300 cm⁻¹) from the starting acid.
Check 2: Shift of C=O. Acid C=O (~1710) should shift to Ester C=O (~1735).
Check 3 (Crucial): Zoom into 1350–1400 cm⁻¹. Look for the split peak (doublet) at 1390/1365 cm⁻¹. If this is a single peak, you may have formed a methyl ester (methanol contamination) or hydrolyzed the product.
Protocol B: Validating the Aryl Iodide (Transmission Mode)
Objective: Confirm presence of C-I bond when ATR fails.
Note: Standard ATR is insufficient. You must use Transmission Mode with KBr pellets.
Matrix Preparation: Grind 1–2 mg of sample with ~100 mg of dry spectral-grade KBr (Potassium Bromide) in an agate mortar. KBr is transparent down to 400 cm⁻¹.[9]
Pellet Press: Press the powder into a transparent disc using a hydraulic press (10 tons for 2 mins).
Acquisition: Mount the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ .
Validation Logic:
Look for a band in the 485–600 cm⁻¹ region.
Warning: This region also contains aromatic ring bending modes. You must compare against a non-iodinated standard (e.g., the starting material or a des-iodo analogue) to confirm the peak belongs to C-I.
Part 4: Logical Visualization
Diagram 1: Spectral Decision Workflow
This diagram illustrates the logical flow for identifying these functional groups based on the data above.
Caption: Decision tree for spectroscopic validation. Note the critical branch for Aryl Iodide requiring specific optics (KBr) due to low-frequency cutoff in standard ATR.
Diagram 2: Vibrational Physics (Mass Effect)
Why does the Aryl Iodide peak appear so far to the right (low wavenumber) compared to the Ester?
Caption: Application of Hooke's Law. The high mass of Iodine (127 amu) drastically reduces vibrational frequency, pushing the signal into the difficult-to-detect Far-IR region.
References
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][4][5][8][10][11][12]
Spectroscopy Online. (2018). The C=O[2][4][5][7] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy?. Retrieved from [Link]
Objective: Define the biological and chemical threat level before selecting barriers.[1]
tert-Butyl 2-fluoro-5-iodobenzoate is a halogenated benzoate ester commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis mandates it be treated as a Novel Chemical Entity (NCE) with a baseline assumption of high biological activity due to the iodine and fluorine substituents.[1]
Core Hazard Triad (H-Codes)
Based on analogous halogenated benzoates, the following hazards are the operational baseline:
H315 (Skin Irritation): The lipophilic tert-butyl group facilitates dermal absorption, potentially carrying the reactive halogenated core into the epidermis.[1]
H319 (Severe Eye Irritation): Esters can hydrolyze on moist mucosal surfaces (eyes), releasing acid equivalents.
H335 (Respiratory Irritation): Dust or aerosols are highly irritating to the upper respiratory tract.
Chemical Stability & Reactivity[1][2]
Hydrolysis Risk: Sensitive to moisture; may release 2-fluoro-5-iodobenzoic acid and isobutylene upon degradation.[1]
Light Sensitivity: The carbon-iodine (C-I) bond is photolabile.[1] Prolonged exposure to light can liberate free iodine (
), a corrosive oxidizer.
The Barrier Strategy: PPE Selection
Directive: PPE must be selected not just for the compound, but for the solvent matrix it is dissolved in (often Dichloromethane or DMF).[1]
Hand Protection: The "Double-Glove" Protocol
Standard single-layer nitrile is insufficient for halogenated organic synthesis due to the risk of microscopic pinholes and permeation by carrier solvents.[1]
Layer
Material
Thickness
Function
Inner
Nitrile (Low Modulus)
4 mil (0.10 mm)
Tactile Barrier: Protects skin from incidental contact.[1] White/Blue color allows visualization of outer glove breach.
Outer
Nitrile (High Durability)
5–8 mil (0.12–0.20 mm)
Chemical Shield: Sacrificial layer.[1] Immediately remove if splashed.[2][3]
Critical
Silver Shield / Laminate
N/A
REQUIRED if handling the compound in Dichloromethane (DCM) .[1] Nitrile degrades in <5 mins with DCM.
Respiratory & Eye Protection[2][3][4][5][6][7]
Primary Engineering Control: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
Eye Protection:Chemical Splash Goggles (Indirect Vent) are superior to safety glasses.[1] Vapors from hydrolysis or fine powders can bypass glasses.
Inhalation: If fume hood work is impossible (e.g., equipment maintenance), a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter is required.[1]
Operational Workflows
Workflow Visualization: PPE Decision Logic
Caption: Decision logic for glove selection based on physical state and carrier solvent.
Step-by-Step Handling Protocol
A. Weighing & Transfer (Solid State)
Static Control: Halogenated esters often carry static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering (inhalation risk).
Containment: Weigh into a tared vial, not onto weighing paper. This minimizes surface contamination.[4]
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in acetone before removing it from the hood.[1]
B. Reaction Setup (Synthesis Context)
Inert Atmosphere: Due to the C-I bond lability, flush reaction vessels with Argon or Nitrogen.
Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour to prevent photo-deiodination.
Temperature: Avoid heating above 80°C without a reflux condenser; iodine release can pressurize sealed vessels.
AOBChem. (n.d.).[6] Safety Data Sheet: tert-Butyl 2-fluoro-5-iodobenzoate (CAS 1382948-48-2).[1][6] Retrieved from [1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [1]
PubChem. (n.d.). Compound Summary: Halogenated Benzoate Esters. National Library of Medicine. Retrieved from [1]